molecular formula C11H22N2 B1601614 1-(Piperidin-4-ylmethyl)piperidine CAS No. 32470-52-3

1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614
CAS No.: 32470-52-3
M. Wt: 182.31 g/mol
InChI Key: KQUQJHZJTWYGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQJHZJTWYGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510231
Record name 1-[(Piperidin-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32470-52-3
Record name 1-[(Piperidin-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine: Chemical Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 1-(Piperidin-4-ylmethyl)piperidine. While this compound is noted as a synthetic intermediate, this guide compiles available data and provides generalized experimental protocols to facilitate its use and further investigation in research and development.

Chemical Properties and Structure

This compound, also known by its synonym 1,4'-methylenedipiperidine, is a bicyclic diamine. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
CAS Number 32470-52-3[1]
IUPAC Name This compound[1]
SMILES C1CCN(CC1)CC2CCNCC2[1]
Boiling Point 260.033 °C at 760 mmHg[2]
Density 0.942 g/cm³[2]
Melting Point Not Applicable[2]
Physical State Predicted to be a liquid at room temperature
Solubility No quantitative data available. Predicted to have good solubility in organic solvents and lower solubility in water.[3]

Experimental Protocols

Synthesis by Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of piperidine-4-carboxaldehyde with piperidine (B6355638).

Objective: To synthesize this compound from piperidine-4-carboxaldehyde and piperidine.

Materials:

  • Piperidine-4-carboxaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine-4-carboxaldehyde (1.0 equivalent) in dichloromethane, add piperidine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram of Synthetic Workflow:

G reagents Piperidine-4-carboxaldehyde + Piperidine in DCM imine Imine/Iminium Formation (Room Temperature, 1-2h) reagents->imine reduction Reduction with NaBH(OAc)₃ imine->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Purification

The crude product can be purified using standard laboratory techniques.

Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract with an aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine product, transferring it to the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt and concentrate to yield the purified product.

Flash Column Chromatography:

For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing).[4]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the two piperidine rings and the methylene (B1212753) bridge. The chemical shifts and coupling patterns will be indicative of the connectivity.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

Mass Spectrometry (MS): [5]

  • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (182.31 g/mol ).

  • The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy: [5]

  • The IR spectrum will show characteristic absorption bands for C-H and C-N stretching and bending vibrations. The absence of a C=O stretching band would confirm the complete reduction of the starting aldehyde.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific published data on the biological activity or involvement in signaling pathways of this compound. However, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[6] These activities include, but are not limited to, anticancer, antimicrobial, analgesic, and central nervous system (CNS) effects.

Given the structural features of this compound, it could be hypothesized to interact with various biological targets. A general workflow for the initial biological screening of such a novel compound is presented below.

Diagram of a Hypothetical In Vitro Screening Cascade:

G compound This compound primary_screening Primary Screening (e.g., Target-based or Phenotypic Assays) compound->primary_screening hit_id Hit Identification primary_screening->hit_id cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) hit_id->cytotoxicity Active dose_response Dose-Response and IC₅₀/EC₅₀ Determination hit_id->dose_response Active secondary_assays Secondary/Confirmatory Assays dose_response->secondary_assays lead_gen Lead Generation secondary_assays->lead_gen

A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion

This compound is a readily accessible compound through standard synthetic methodologies like reductive amination. While its specific biological functions are yet to be determined, its structural similarity to a vast array of pharmacologically active molecules makes it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for its synthesis, purification, and characterization, thereby enabling its exploration by the scientific community.

References

1-(Piperidin-4-ylmethyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and plausible synthetic routes, with a focus on providing actionable experimental protocols. While specific biological data for this compound is limited in publicly available literature, this guide explores the known pharmacological landscape of structurally similar piperidine (B6355638) derivatives to infer potential biological activities and signaling pathway interactions. All quantitative data is presented in structured tables for clarity, and relevant synthetic and conceptual biological pathways are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,4'-methylenedipiperidine, is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene (B1212753) bridge. Its unique structural arrangement provides a valuable scaffold for the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 32470-52-3[1]
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1,4'-methylenedipiperidine, 1-(4-Piperidinylmethyl)piperidine[1]
Predicted XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Reductive amination is a particularly effective and widely used strategy for the formation of the C-N bond linking the two piperidine rings.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of this compound involves the reductive amination of piperidine with 4-(aminomethyl)piperidine. This method offers high yields and operational simplicity.

Reductive Amination Synthesis Piperidine Piperidine Imine Iminium Intermediate Piperidine->Imine + Piperidinemethanol Piperidine-4-carbaldehyde (B112701) Piperidinemethanol->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product This compound ReducingAgent->Product Reduction Imine->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a general procedure based on established methods for the reductive amination of piperidines and can be adapted for the synthesis of the title compound.

Materials:

Procedure:

  • To a solution of piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate/methanol with 1% triethylamine) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~2.8-3.0 (m), ~2.2-2.8 (m), ~1.2-1.8 (m)
¹³C NMR (CDCl₃) δ (ppm): ~60-65, ~55-60, ~54-58, ~45-50, ~24-32
Mass Spec (EI) m/z: 182 (M⁺), fragments corresponding to the loss of piperidine and methylene-piperidine moieties.

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine are known to interact with a wide range of receptors and enzymes, suggesting potential therapeutic applications for the title compound.

Inferred Biological Targets

Based on the activities of structurally related N-alkylated piperidines and bis-piperidine compounds, potential biological targets for this compound could include:

  • G-protein coupled receptors (GPCRs): Many piperidine-containing drugs target GPCRs, including opioid, dopamine, and serotonin (B10506) receptors.

  • Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.

  • Enzymes: The piperidine moiety can serve as a scaffold for the design of enzyme inhibitors, such as those targeting proteases or kinases.

Conceptual Signaling Pathway Modulation

The interaction of this compound with a hypothetical GPCR target could initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a piperidine-based ligand.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Conceptual GPCR signaling pathway potentially modulated by the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While its specific biological functions remain to be fully elucidated, the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to identify its specific molecular targets and to explore its therapeutic potential.

References

Spectroscopic Profile of 1-(Piperidin-4-ylmethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(Piperidin-4-ylmethyl)piperidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of closely related piperidine-containing molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Physicochemical Properties

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₁₁H₂₂N₂[1]
Molecular Weight182.31 g/mol [1]
CAS Number32470-52-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.8 - 3.1m2HH-2'eq, H-6'eq (Piperidin-1-yl)
~ 2.2 - 2.5m4HH-2'ax, H-6'ax (Piperidin-1-yl), CH₂
~ 2.9 - 3.2m2HH-2eq, H-6eq (Piperidin-4-yl)
~ 2.4 - 2.7t2HH-2ax, H-6ax (Piperidin-4-yl)
~ 1.5 - 1.8m5HH-3'eq, H-5'eq, H-4' (Piperidin-1-yl), H-3eq, H-5eq (Piperidin-4-yl)
~ 1.2 - 1.5m6HH-3'ax, H-5'ax (Piperidin-1-yl), H-3ax, H-5ax, H-4 (Piperidin-4-yl)
~ 1.7 (broad s)s1HNH (Piperidin-4-yl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 60 - 65CH₂
~ 54 - 58C-2', C-6' (Piperidin-1-yl)
~ 46 - 50C-2, C-6 (Piperidin-4-yl)
~ 35 - 40C-4 (Piperidin-4-yl)
~ 30 - 35C-3, C-5 (Piperidin-4-yl)
~ 25 - 30C-3', C-5' (Piperidin-1-yl)
~ 23 - 27C-4' (Piperidin-1-yl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H Stretch (secondary amine)
2920, 2850StrongC-H Stretch (aliphatic)
1450MediumC-H Bend (methylene)
1150MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted MS Data (Electron Ionization)

m/zRelative IntensityAssignment
182Medium[M]⁺ (Molecular Ion)
167Low[M - CH₃]⁺
98High[C₆H₁₂N]⁺ (Piperidinylmethyl fragment)
84Very High[C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments and can be adapted for the analysis of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[2]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 220-250 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.[2]

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal. For transmission IR, a thin film can be prepared between two KBr plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[2]

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.[2]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General experimental workflow for spectroscopic analysis.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Piperidine Piperidine Coupling Reductive Amination or Nucleophilic Substitution Piperidine->Coupling Piperidinemethanol Piperidin-4-ylmethanol or derivative Piperidinemethanol->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: A plausible synthetic pathway for the target molecule.

References

Solubility and stability of 1-(Piperidin-4-ylmethyl)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-(Piperidin-4-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative experimental data on the solubility and stability of this compound is limited in publicly available literature. This guide provides a comprehensive overview based on the known physicochemical properties of the molecule, the behavior of its parent heterocycle, piperidine (B6355638), and related analogs. The experimental protocols detailed herein offer standardized methods for determining these properties.

Introduction

This compound is a bicyclic amine containing two piperidine rings linked by a methylene (B1212753) bridge. Its structure suggests its potential utility as a building block in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological studies. This guide aims to provide a detailed technical overview of the predicted solubility and stability of this compound in various solvents and conditions, along with robust experimental protocols for their quantitative determination.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in predicting its behavior in different environments.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
Appearance Predicted to be a colorless liquidInferred from Piperidine[2][3]
Predicted LogP 1.94[4]
pKa (Conjugate Acid) ~11.2 (Estimated from Piperidine)[2][5]

Note: LogP, the logarithm of the octanol/water partition coefficient, indicates a moderate degree of lipophilicity.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the molecule's structure and the known solubility of piperidine. Piperidine is miscible with water and soluble in a wide array of organic solvents, with limited solubility in nonpolar solvents like hexane.[2][3][4] this compound, being a larger and more lipophilic molecule, is expected to have lower aqueous solubility than piperidine but should maintain good solubility in most organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe two amine nitrogens can act as hydrogen bond acceptors with protic solvents.[2][4]
Polar Aprotic DMSO, Acetonitrile, THFHighFavorable dipole-dipole interactions are expected.
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe aliphatic nature of the molecule suggests good compatibility with aromatic rings.
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateThe polarity introduced by the nitrogen atoms limits solubility in very nonpolar solvents.[2][6]

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its storage and handling. Like other secondary amines, it may be susceptible to degradation under certain conditions.

Potential Factors Affecting Stability:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions.[7] This can lead to the formation of N-oxides and other degradation products, potentially causing discoloration (e.g., turning yellow or brown).[2][7]

  • pH: While generally stable in neutral and basic conditions, prolonged exposure to strong acids may lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.[7][8] For long-term storage, refrigeration (e.g., 2-8 °C) is advisable.[7]

  • Light: Exposure to UV light can promote oxidative degradation.[7][8] Storage in amber vials or protection from light is recommended.[7]

Potential Degradation Pathways:

The degradation of piperidine-containing compounds can proceed through various mechanisms. One common pathway involves the cleavage of the C-N bond.[9][10] For this compound, this could be initiated by oxidation at one of the nitrogen atoms.

G Predicted Degradation Pathway of this compound A This compound B N-Oxide Intermediate A->B Oxidation (O2, light) C Iminium Ion Intermediate B->C Rearrangement D Ring-Opened Products (e.g., amino acids, diacids) C->D Hydrolysis/Further Oxidation

Caption: Predicted oxidative degradation pathway.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Scintillation vials with screw caps

  • Constant temperature shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial to ensure that undissolved compound remains at equilibrium.

    • Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed at the same temperature for at least 4 hours to allow the undissolved material to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC-MS method.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

G Experimental Workflow for Solubility Determination A Add excess compound to solvent in vial B Equilibrate in shaker (24-48h at constant T) A->B C Allow undissolved material to settle B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC or GC-MS E->F G Calculate solubility F->G

References

The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-ylmethyl)piperidine core is a highly versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features, including two basic nitrogen atoms and a flexible linker, provide a unique three-dimensional arrangement that can be strategically modified to interact with a wide array of biological targets. This technical guide delves into the synthesis, derivatization, and therapeutic applications of this important chemical motif, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through several reliable synthetic routes. A common and efficient method involves the reductive amination of N-Boc-piperidine-4-carboxaldehyde with piperidine (B6355638), followed by deprotection of the Boc group. This two-step process allows for the facile construction of the core structure, which can then be further functionalized at the secondary amine of the second piperidine ring to generate diverse libraries of compounds.

Alternatively, the scaffold can be synthesized via the reduction of the corresponding amide formed from the coupling of piperidine-4-carboxylic acid and piperidine. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Data Presentation: A Scaffold for Diverse Biological Targets

The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. The following tables summarize quantitative data for exemplary derivatives, highlighting the scaffold's adaptability in targeting distinct therapeutic areas.

Anti-Inflammatory Activity: NLRP3 Inflammasome Inhibition

Recent studies have identified derivatives of a closely related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation.[1] The data below showcases the percentage of inhibition of pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.

Compound% Inhibition of Pyroptosis (at 10 µM)% Inhibition of IL-1β Release (at 10 µM)
1 55 ± 560 ± 8
2 30 ± 645 ± 7
6 45 ± 950 ± 10
9 60 ± 775 ± 5
13 58 ± 672 ± 8
18 55 ± 868 ± 9

Data sourced from "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor".[1]

Acetylcholinesterase (AChE) Inhibition

The piperidine motif is a well-established component of acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with functionalized this compound, have demonstrated potent anti-AChE activity.

CompoundAChE IC50 (nM)
21 0.56

Data for compound 21, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, sourced from "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives".[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols provide a framework for key experiments related to the this compound scaffold.

Synthesis of this compound

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reductive Amination: To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in DCM, add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield N-Boc-1-(piperidin-4-ylmethyl)piperidine.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (10 eq). Stir the mixture at room temperature for 2-4 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 1M NaOH. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay

Cell Culture and Differentiation:

  • THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • To induce differentiation into macrophage-like cells, THP-1 cells are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Assay Protocol:

  • Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds (derived from the this compound scaffold) for 1 hour.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour.

  • Measurement of Pyroptosis: Cell death (pyroptosis) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Measurement of IL-1β Release: The concentration of IL-1β in the cell supernatant is measured using a human IL-1β ELISA kit.

Mandatory Visualizations

Signaling Pathways

The this compound scaffold has been incorporated into molecules that modulate key inflammatory signaling pathways.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) P2X7R P2X7R PAMPs_DAMPs->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive Inactive NLRP3 P2X7R->NLRP3_inactive K+ efflux Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Transcription NFkB->NLRP3_inactive Transcription IL1b IL-1β Pro_IL1b->IL1b NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N GSDMD_N->Pyroptosis Inhibitor This compound Derivative Inhibitor->NLRP3_active

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active NFkB_p65_p50_nucleus NF-κB NFkB_p65_p50_active->NFkB_p65_p50_nucleus Nuclear Translocation Inhibitor Piperidone Derivative Inhibitor->IKK_complex DNA DNA NFkB_p65_p50_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Experimental Workflow

A logical and efficient workflow is essential for the systematic evaluation of novel compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Biological Assay (e.g., NLRP3 Inhibition) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Assay Selectivity Profiling (vs. related targets) Dose_Response->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) SAR_Analysis->ADME_Tox PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Efficacy_Models Animal Models of Disease (e.g., Inflammation Model) PK_Studies->Efficacy_Models

Caption: General Experimental Workflow for Drug Discovery.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in a wide range of molecular interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents. This versatile building block is a key component in numerous FDA-approved drugs, spanning a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the role of piperidine-containing compounds in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

The Significance of the Piperidine Moiety in Pharmacology

The widespread success of the piperidine scaffold in drug development can be attributed to several key physicochemical and pharmacological properties. The presence of the nitrogen atom allows for the formation of crucial hydrogen bonds and salt bridges with biological targets, while the saturated ring system provides a three-dimensional architecture that can be tailored to fit specific binding pockets.[1] Furthermore, the piperidine ring can influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable tool for optimizing drug-like properties.[1][4]

The introduction of chiral centers within the piperidine ring has also emerged as a powerful strategy in drug design. Chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce the potential for off-target effects, including cardiac hERG toxicity.[4][5]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated efficacy across a broad spectrum of diseases, leading to the development of numerous blockbuster drugs.

Central Nervous System Disorders: The piperidine scaffold is a hallmark of many CNS-active drugs. For instance, methylphenidate is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), while the antipsychotic drug risperidone (B510) is used to manage schizophrenia and bipolar disorder.[3] Donepezil, another prominent example, is an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[3]

Oncology: In the field of oncology, piperidine-containing compounds have shown significant promise. For example, certain derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.[6][7] The anticancer activity of some piperidine derivatives is attributed to their interaction with specific signaling pathways involved in cell proliferation and survival.[7]

Pain Management: The piperidine ring is a core structural element of many potent analgesics, most notably the opioid family of drugs which includes morphine and fentanyl.[8] These compounds exert their effects by targeting opioid receptors in the central nervous system.

Other Therapeutic Areas: The versatility of the piperidine scaffold extends to various other therapeutic applications, including antiviral, antimicrobial, antifungal, anti-inflammatory, and cardiovascular agents.[6][9] For instance, piperidine derivatives have been explored for their potential against the influenza A virus.[9]

Quantitative Data on Piperidine-Containing Compounds

To facilitate a comparative analysis of the potency and efficacy of various piperidine derivatives, the following tables summarize key quantitative data from preclinical and clinical studies.

CompoundTarget/AssayIC50 / Ki / EC50 (nM)Therapeutic AreaReference
Anticancer Agents
Spirooxindolopyrrolidine-embedded piperidinoneFaDu hypopharyngeal tumor cells~10 µM (Cytotoxicity)Oncology[7]
Compound 12 (M3R Ligand)Androgen-refractory cancer cellsNot specifiedOncology[7]
Analgesic Agents
HN58 (4-amino methyl piperidine derivative)µ-opioid receptor (in vivo)100% inhibition (writhing test)Pain Management[8]
Antiviral Agents
4-azatetracyclo tetradecane (B157292) derivativeInfluenza A virus M2 receptorNot specifiedInfectious Disease[9]

Note: This table is a representative sample and not an exhaustive list. The availability of specific quantitative data can vary significantly between publications.

Key Experimental Protocols

The synthesis and evaluation of piperidine-containing compounds involve a range of chemical and biological techniques. Below are generalized protocols for key experiments frequently cited in the literature.

General Synthesis of a Piperidine Derivative via Reductive Amination

Objective: To synthesize a substituted piperidine from a corresponding 1,5-dicarbonyl compound.

Materials:

  • 1,5-dicarbonyl compound

  • Amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (e.g., acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the 1,5-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the amine and the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate enamine/iminium ion.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired piperidine derivative.

  • Characterize the final compound using techniques such as NMR, FTIR, and mass spectrometry.[10]

In Vitro Assay for Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a piperidine-containing compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., FaDu)

  • Complete cell culture medium

  • Piperidine-containing compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the piperidine-containing compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., 1,5-Dicarbonyl, Amine) reaction Reductive Amination start->reaction purification Purification (Column Chromatography) reaction->purification product Piperidine Derivative purification->product

Caption: A generalized workflow for the synthesis of piperidine derivatives.

G cluster_pathway Simplified Opioid Receptor Signaling ligand Piperidine-based Opioid (e.g., Fentanyl) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified signaling pathway of a piperidine-based opioid agonist.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile component in the drug discovery and development pipeline. Its favorable physicochemical properties and synthetic tractability have enabled the creation of a diverse range of therapeutic agents that have had a profound impact on human health. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, as well as the exploration of new biological targets for these privileged structures. The continued investigation of piperidine-containing compounds holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

Commercial Sourcing and Purity Assessment of 1-(Piperidin-4-ylmethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity analysis of 1-(Piperidin-4-ylmethyl)piperidine. Due to the specificity of this chemical, direct commercial listings and dedicated analytical methods can be limited. Therefore, this guide also draws upon data from closely related piperidine (B6355638) derivatives to provide a comprehensive framework for sourcing and quality control.

Commercial Suppliers and Purtity Levels

  • BLDpharm

  • Sigma-Aldrich

  • BroadPharm

  • ChemicalBook affiliated suppliers (e.g., Sichuan Zhuoyu Yantang Technology Co., Ltd., Henan Aochuang Chemical Co.,Ltd.)

Purity of commercially available piperidine derivatives typically ranges from 95% to over 98%. The table below summarizes purity data for analogous compounds, offering a reasonable expectation for this compound.

Compound NameSupplier ExamplePurity
1-Methyl-4-(piperidin-4-yl)-piperazineSichuan Zhuoyu Yantang Technology Co., Ltd.98%
1-methyl-4-(piperidin-4-yl)piperazine hydrochlorideCHINA Trader95%+[1]
Piperidine-4-sulfonic acid methyl-(1-methyl-piperidin-4-yl)-amideBroadPharm98%[2]
1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochlorideCP Lab Safety95%[3]
1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochlorideSigma-Aldrich (sourced from BLDpharm)95%

Experimental Protocols for Purity Determination

Accurate determination of purity is critical for research and development applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful and commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for a related piperidine derivative and is suitable for the analysis of this compound.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Alkalinization: Dissolve a precisely weighed amount of the sample in 5 mL of deionized water. Add 1 mL of 0.1 M NaOH to basify the solution to a pH greater than 10. This step ensures the analyte is in its free base form.

  • Extraction: Add 5 mL of dichloromethane (B109758) to the aqueous solution. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a Pasteur pipette.

  • Repeat Extraction: Perform two additional extractions on the remaining aqueous layer with fresh 5 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or similar, coupled to a 5977A Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

3. Data Analysis

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a certified reference standard. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method that can be adapted for the purity analysis of this compound, based on methodologies for similar compounds.[5]

1. Sample and Mobile Phase Preparation

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2-3) is a common starting point for piperidine compounds. The exact ratio should be optimized to achieve good peak shape and resolution. For example, a gradient of 20% to 80% acetonitrile over 15 minutes.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or similar, with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis

The purity is calculated based on the area percentage of the main peak in the chromatogram. A reference standard should be used to confirm the retention time of the target compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway where a piperidine-based compound might be investigated.

cluster_0 Sample Reception and Preparation cluster_1 Analytical Method cluster_2 Data Analysis and Reporting A Receive Commercial Sample B Documentation Review (CoA, Spec Sheet) A->B C Sample Weighing and Dissolution B->C D Standard Preparation B->D G Sample Injection C->G Prepared Sample D->G Reference Standard E Instrument Setup (GC-MS or HPLC) F Method Validation/ System Suitability E->F F->G H Chromatogram Integration G->H I Peak Identification (vs. Standard) H->I J Purity Calculation (% Area) I->J K Final Report Generation J->K

Caption: General workflow for the purity assessment of a commercial chemical sample.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events Ligand Piperidine Derivative (Ligand) Ligand->Receptor Binding

Caption: Conceptual signaling pathway involving a G-Protein Coupled Receptor (GPCR).

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Piperidin-4-ylmethyl)piperidine is a diamine compound featuring two piperidine (B6355638) rings linked by a methylene (B1212753) bridge. As a versatile building block in medicinal chemistry, its purity is paramount for the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs). Impurities stemming from synthesis, such as unreacted starting materials, byproducts, or residual solvents, can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a detailed protocol for the purification of this compound, focusing on column chromatography and crystallization techniques to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification and analytical methods.

PropertyValueReference
CAS Number 32470-52-3[1]
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
Appearance Expected to be a colorless liquid or low-melting solid
Boiling Point Not available
LogP (Predicted) 1.4[1]
Topological Polar Surface Area 15.3 Ų[1]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Purification Strategies

Due to the basic nature of the two piperidine nitrogens, this compound can exhibit strong interactions with acidic stationary phases like silica (B1680970) gel, leading to peak tailing and poor separation during chromatography. Therefore, a modified approach is often necessary. A multi-step purification strategy involving an initial purification by column chromatography followed by a final polishing step via crystallization is recommended to achieve high purity.

Flash Column Chromatography

Flash column chromatography is a primary and effective method for separating the target compound from impurities with different polarities. To counteract the basicity of the analyte, the use of a basic additive in the mobile phase or an alternative stationary phase is advised.

Crystallization

Crystallization is a highly effective technique for achieving high purity and obtaining a stable, crystalline solid form of the final product. This can be performed on the free base or by forming a salt (e.g., hydrochloride) to facilitate the formation of a well-defined crystal lattice.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To remove polar and non-polar impurities from the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Triethylamine (B128534) (TEA)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Automated flash chromatography system (optional)

  • Rotary evaporator

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems to find the optimal separation. A recommended starting solvent system is a gradient of methanol in dichloromethane. To improve the spot shape and reduce tailing, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. For instance, DCM:MeOH:TEA in a 95:4:1 ratio.

    • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate (B83412) stain. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., DCM with 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of methanol in the mobile phase (e.g., from 0% to 10% MeOH in DCM, with a constant 1% TEA).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Crystallization of the Hydrochloride Salt

Objective: To obtain a high-purity, stable crystalline solid of the target compound.

Materials:

  • Purified this compound (from chromatography)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

  • Diethyl ether or Acetone (anti-solvent)

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Salt Formation:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of hydrochloric acid solution dropwise while stirring. The formation of a precipitate (the hydrochloride salt) should be observed.

  • Recrystallization:

    • Isolate the crude hydrochloride salt by filtration.

    • Dissolve the salt in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold anti-solvent (e.g., diethyl ether or acetone) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The following tables present illustrative data for the purification of this compound.

Table 1: Illustrative Results of Flash Column Chromatography

ParameterValue
Crude Material Input 1.0 g
Purity of Crude Material (by HPLC) ~70%
Column Dimensions 40 g silica gel cartridge
Mobile Phase Gradient 0-10% Methanol in Dichloromethane + 1% Triethylamine
Volume of Fractions 15 mL
Pure Fractions Collected 12-18
Yield of Purified Product 0.65 g (65% recovery)
Purity of Final Product (by HPLC) >98%

Table 2: Illustrative Results of Crystallization

ParameterValue
Input Material (from Chromatography) 0.65 g
Crystallization Solvent Ethanol
Anti-Solvent Diethyl ether
Yield of Crystalline HCl Salt 0.58 g (89% recovery)
Final Purity (by HPLC) >99.5%
Melting Point To be determined

Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Step 1: Column Chromatography cluster_crystallization Step 2: Crystallization (as HCl salt) cluster_analysis Final Analysis Crude_Product Crude this compound TLC TLC Method Development (DCM/MeOH/TEA) Crude_Product->TLC Column_Packing Silica Gel Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection & Analysis Elution->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Salt_Formation Salt Formation with HCl Solvent_Removal->Salt_Formation Chromatographically Purified Product Recrystallization Recrystallization from Ethanol Salt_Formation->Recrystallization Isolation Isolation by Filtration Recrystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product High-Purity Crystalline Product (>99.5%) Drying->Pure_Product Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-ylmethyl)piperidine is a diamine that may be present as an intermediate, impurity, or degradation product in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential impact on the safety and efficacy of drug products, robust and sensitive analytical methods for its quantification are essential. As a potential genotoxic impurity (GTI), regulatory bodies mandate strict control and monitoring of such compounds at trace levels in pharmaceutical substances.[1][2][3][4][5] This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques.

The primary analytical challenges for quantifying this compound include its high polarity, low volatility, and lack of a significant UV-absorbing chromophore. These characteristics necessitate specialized analytical approaches to achieve the required sensitivity and selectivity. The methods detailed below, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection methods, are designed to address these challenges.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The two most prevalent and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly specific and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds.[3][6] For non-volatile amines like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[6] Given the lack of a strong chromophore in this compound, detection can be achieved using universal detectors like Charged Aerosol Detection (CAD) or by derivatization with a UV-active agent. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[3]

The following sections provide detailed experimental protocols and expected performance characteristics for these methods.

Data Presentation

The following table summarizes typical quantitative performance data for the analytical methods described. These values are based on the analysis of structurally similar piperidine (B6355638) derivatives and represent expected performance for the quantification of this compound.

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.999[7]> 0.995[7]
Accuracy (% Recovery) 90.0 - 110.0%[7]98.0 - 102.0%[7]95.0 - 105.0%[7]
Precision (%RSD) < 10.0%[7]< 2.0%[7]< 5.0%[7]
Limit of Detection (LOD) 1 - 10 ng/mL[7]0.1 - 1 µg/mL< 0.1 ng/mL[7]
Limit of Quantification (LOQ) 5 - 20 ng/mL[7]0.4 - 2 µg/mL< 0.5 ng/mL[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the quantification of this compound following derivatization to enhance volatility.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Alkalinization: Add 5 mL of deionized water to the sample, followed by 1 mL of 0.1 M Sodium Hydroxide (NaOH) to basify the solution (pH > 10), liberating the free base form of the amine.[8]

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer to a clean tube. Repeat the extraction process twice more, combining all organic extracts.[8]

  • Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Derivatization: Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzoyl chloride). Cap the vial and heat at 60-70°C for 30-40 minutes.[9] Cool to room temperature before injection.

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 40-450.[6]

  • Ion Source Temperature: 230°C.[6]

  • Quadrupole Temperature: 150°C.[6]

c. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized this compound standard solutions of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample alkalinize Alkalinize (NaOH) weigh->alkalinize extract Liquid-Liquid Extraction alkalinize->extract dry Dry Extract extract->dry concentrate Concentrate dry->concentrate derivatize Derivatize concentrate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sol Prepare Standard/Sample Solutions derivatize Derivatize with UV-active agent prep_sol->derivatize quench Quench Reaction derivatize->quench dilute Dilute for Injection quench->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify LCMS_Logical_Flow sample Sample Solution lc LC Separation (Reversed-Phase) sample->lc esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Piperidin-4-ylmethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the compound's lack of a significant UV chromophore, two analytical approaches are proposed to ensure broad applicability for researchers, scientists, and drug development professionals. The primary method utilizes a Charged Aerosol Detector (CAD) for direct analysis, offering near-universal response for non-volatile analytes. An alternative method employing pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for sensitive UV detection is also described. Furthermore, a comprehensive forced degradation study protocol is outlined to establish the stability-indicating nature of the developed methods. All experimental procedures are detailed, and quantitative data is summarized for clarity and ease of comparison.

Introduction

This compound is a diamine aliphatic heterocyclic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential for monitoring its purity, stability, and for quantifying it in various stages of drug development. A significant analytical challenge for this compound is its lack of a UV-absorbing chromophore, which limits the utility of conventional HPLC-UV detection. This application note addresses this challenge by providing two robust HPLC methods. The first method employs a Charged Aerosol Detector (CAD), which offers high sensitivity for non-volatile compounds irrespective of their spectral properties. The second method involves a pre-column derivatization step to introduce a UV-active moiety, enabling sensitive analysis using standard UV detectors. Additionally, to ensure the method's suitability for stability studies, a forced degradation protocol is provided to identify potential degradation products and to demonstrate the method's specificity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted pKa values of the two basic nitrogen atoms are crucial for selecting an appropriate mobile phase pH to achieve optimal chromatographic performance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂PubChem
Molecular Weight182.31 g/mol PubChem[1]
Predicted LogP~1.4 - 2.0Chemicalize, PubChem
Predicted pKa₁~10.5 ± 0.2ACD/Labs Percepta
Predicted pKa₂~9.0 ± 0.3ACD/Labs Percepta
UV AbsorbanceNo significant chromophoreInferred from structure

Experimental Protocols

Method 1: HPLC with Charged Aerosol Detection (CAD)

This is the recommended method for the direct analysis of this compound without derivatization.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Nebulizer Temperature: 35 °C.

  • CAD Evaporation Temperature: 50 °C.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • For the calibration curve, prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: HPLC with UV Detection following Pre-column Derivatization

This method is suitable for laboratories equipped with standard UV detectors.

Derivatization Reagents:

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution: 10 mM in Acetonitrile.

  • Borate Buffer: 0.1 M, pH 9.0.

Derivatization Protocol:

  • To 100 µL of the sample or standard solution in a vial, add 200 µL of Borate Buffer (pH 9.0).

  • Add 200 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

  • Add 100 µL of 1% (v/v) glycine (B1666218) solution to quench the excess FMOC-Cl.

  • Vortex for 10 seconds. The sample is now ready for HPLC analysis.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Detector: UV-Vis or Diode Array Detector (DAD) set at 265 nm.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Forced Degradation Study Protocol

A forced degradation study should be performed to demonstrate the stability-indicating capability of the chosen HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Preparation of Stressed Samples:

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours. Prepare a 1 mg/mL solution of the stressed solid for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 1 mg/mL solution of the stressed solid for analysis.

Analyze all stressed samples along with an unstressed control sample using the chosen HPLC method.

Data Presentation

The following tables summarize the expected quantitative data from the method validation and forced degradation studies.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1

Table 4: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Products
Acid Hydrolysis (1 M HCl, 60°C, 24h)
Base Hydrolysis (1 M NaOH, 60°C, 24h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (105°C, 48h)
Photolytic (UV/Vis, 7 days)

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Analyte_Properties Analyte Physicochemical Properties (pKa, LogP, UV Spectrum) Column_Selection Column Selection (C18, 5µm, 250x4.6mm) Analyte_Properties->Column_Selection Detector_Selection Detector Selection (CAD or UV with Derivatization) Analyte_Properties->Detector_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water with Modifiers) Column_Selection->Mobile_Phase_Screening Detector_Selection->Mobile_Phase_Screening Optimization Method Optimization (Gradient, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization System_Suitability System Suitability Testing Optimization->System_Suitability Validation_Parameters Validation Parameters (Linearity, Accuracy, Precision, etc.) System_Suitability->Validation_Parameters Forced_Degradation Forced Degradation Study Validation_Parameters->Forced_Degradation Routine_Analysis Routine Analysis and Quality Control Forced_Degradation->Routine_Analysis

Caption: HPLC Method Development Workflow.

Forced_Degradation_Pathway cluster_stress Stress Conditions Analyte This compound Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Analyte->Acid Stress Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Analyte->Base Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Stress Thermal Thermal (e.g., 105°C) Analyte->Thermal Stress Photo Photolytic (UV/Vis Light) Analyte->Photo Stress Degradation_Products Potential Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced Degradation Study Logical Flow.

Conclusion

This application note provides two comprehensive and robust HPLC methods for the analysis of this compound. The primary method utilizing a Charged Aerosol Detector is recommended for its universality and ability to analyze the compound directly. The alternative method with pre-column derivatization and UV detection offers a viable option for laboratories without access to specialized detectors. The detailed experimental protocols and the forced degradation study design will enable researchers, scientists, and drug development professionals to implement a reliable and stability-indicating analytical method for this important pharmaceutical intermediate. The provided workflows and data tables serve as a clear guide for method development, validation, and routine analysis.

References

Application Notes and Protocols: 1-(Piperidin-4-ylmethyl)piperidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(Piperidin-4-ylmethyl)piperidine as a bifunctional building block in organic synthesis. The unique structural motif, featuring two secondary amine functionalities with different steric and electronic environments, makes it a valuable scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

Introduction

This compound is a diamine characterized by a piperidine (B6355638) ring connected to another piperidine ring through a methylene (B1212753) linker at the 4-position. This arrangement provides two nucleophilic nitrogen atoms that can be selectively functionalized, offering a versatile platform for the synthesis of a diverse array of chemical entities. The piperidine moiety is a prevalent structural feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2]

Chemical Structure and Properties:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₁H₂₂N₂[3]

  • Molecular Weight: 182.31 g/mol [3]

  • CAS Number: 32470-52-3[3]

The presence of two secondary amines allows for a range of synthetic transformations, including but not limited to:

  • Amide Bond Formation: Coupling with carboxylic acids to generate amides.

  • N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atoms.

  • Reductive Amination: Reaction with aldehydes and ketones to form tertiary amines.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

This document will focus on providing detailed protocols for two of the most common applications: amide coupling and N-alkylation.

Key Applications and Experimental Protocols

The dual secondary amine nature of this compound allows for its use in constructing molecules with diverse functionalities. The following sections provide detailed experimental protocols for key synthetic transformations.

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates.[2] this compound can be readily coupled with a variety of carboxylic acids using standard coupling agents. Due to the similar reactivity of the two secondary amines, mono-acylation can be achieved by controlling the stoichiometry of the reagents. Di-acylation is also possible with an excess of the carboxylic acid and coupling agent.

General Workflow for Mono-Amide Coupling:

G start Start: Carboxylic Acid and Coupling Agent activation Activation of Carboxylic Acid (e.g., HATU, DIPEA in DMF) start->activation amine_addition Addition of This compound (1 eq.) activation->amine_addition reaction Reaction at Room Temperature amine_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Mono-Amide Product purification->product

Caption: Workflow for mono-amide bond formation.

Experimental Protocol: Synthesis of a Representative Mono-Amide

This protocol describes a general procedure for the mono-amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired mono-amide.

Illustrative Quantitative Data for Mono-Amide Coupling:

The following table provides representative yields for the mono-amide coupling of this compound with various carboxylic acids, based on typical results for similar reactions.

Carboxylic AcidProductTypical Yield (%)Purity (%) (by LC-MS)
Benzoic AcidN-benzoyl-1-(piperidin-4-ylmethyl)piperidine85-95>98
4-Chlorobenzoic AcidN-(4-chlorobenzoyl)-1-(piperidin-4-ylmethyl)piperidine80-90>98
Acetic AcidN-acetyl-1-(piperidin-4-ylmethyl)piperidine90-98>99
Phenylacetic AcidN-(phenylacetyl)-1-(piperidin-4-ylmethyl)piperidine82-92>98

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atoms of this compound. Similar to acylation, mono-alkylation can be favored by using a 1:1 stoichiometry of the amine and the alkylating agent.

General Workflow for Mono-N-Alkylation:

G start Start: this compound and Base reagent_addition Addition of Alkyl Halide (1 eq.) (e.g., R-Br, R-I) start->reagent_addition reaction Reaction in an Aprotic Solvent (e.g., Acetonitrile (B52724), DMF) reagent_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product Final Mono-Alkylated Product purification->product

Caption: Workflow for mono-N-alkylation.

Experimental Protocol: Synthesis of a Representative Mono-N-Alkylated Derivative

This protocol outlines a general procedure for the mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add a base such as potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.0 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the desired mono-alkylated product.

Illustrative Quantitative Data for Mono-N-Alkylation:

The following table presents representative yields for the mono-N-alkylation of this compound with various alkyl halides.

Alkyl HalideProductTypical Yield (%)Purity (%) (by GC-MS)
Benzyl Bromide1-benzyl-4-(piperidin-1-ylmethyl)piperidine75-85>97
Ethyl Iodide1-ethyl-4-(piperidin-1-ylmethyl)piperidine70-80>97
Methyl Iodide1-methyl-4-(piperidin-1-ylmethyl)piperidine80-90>98
Propargyl Bromide1-(prop-2-yn-1-yl)-4-(piperidin-1-ylmethyl)piperidine65-75>96

Spectroscopic Characterization of Derivatives

The successful synthesis of derivatives from this compound can be confirmed using standard spectroscopic techniques.

Predicted Spectroscopic Data for a Representative Mono-Amide Derivative (N-benzoyl-1-(piperidin-4-ylmethyl)piperidine):

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons (7.2-7.5 ppm), methylene protons adjacent to the amide nitrogen (broad signals), other piperidine and methylene protons (1.2-3.0 ppm).
¹³C NMR (CDCl₃)Carbonyl carbon (168-172 ppm), aromatic carbons (125-140 ppm), piperidine and methylene carbons (20-60 ppm).
FT-IR (thin film)C=O stretch (amide) around 1630-1650 cm⁻¹, N-H stretch (if secondary amide) around 3300 cm⁻¹, C-H stretches (aliphatic) around 2800-3000 cm⁻¹.
Mass Spec (ESI+)[M+H]⁺ corresponding to the molecular weight of the product.

Predicted Spectroscopic Data for a Representative Mono-N-Alkylated Derivative (1-benzyl-4-(piperidin-1-ylmethyl)piperidine):

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons of the benzyl group (7.2-7.4 ppm), benzylic methylene protons (~3.5 ppm), other piperidine and methylene protons (1.2-2.8 ppm).
¹³C NMR (CDCl₃)Aromatic carbons (127-139 ppm), benzylic carbon (~63 ppm), piperidine and methylene carbons (24-60 ppm).
FT-IR (thin film)C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹, C-N stretches.
Mass Spec (ESI+)[M+H]⁺ corresponding to the molecular weight of the product.

Signaling Pathways and Biological Relevance

The piperidine scaffold is a key component in a multitude of biologically active molecules. Derivatives synthesized from this compound can be screened for activity against various biological targets. For instance, functionalization of the piperidine nitrogens can lead to compounds that interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist for a GPCR, thereby inhibiting a downstream signaling cascade.

G cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein Activation GPCR->G_protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->GPCR Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: GPCR signaling inhibition by a derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its dual secondary amine functionality allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. The protocols and data presented in this document provide a foundation for researchers to explore the synthetic potential of this interesting diamine.

References

Application Notes and Protocols for the Functionalization of the Secondary Amine in 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the secondary amine of the terminal piperidine (B6355638) in 1-(Piperidin-4-ylmethyl)piperidine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The methods described herein—N-alkylation, N-acylation, and reductive amination—are fundamental transformations in medicinal chemistry. This document offers step-by-step experimental procedures, quantitative data for representative reactions, and visualizations of reaction workflows and relevant biological signaling pathways.

Introduction

The this compound moiety is a valuable building block in drug discovery. Its two piperidine rings offer sites for chemical modification, with the secondary amine of the terminal piperidine being a prime target for functionalization. Derivatives of this scaffold have been explored for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) such as opioid receptors, and enzymes like acetylcholinesterase.[1][2] The introduction of diverse substituents on the terminal piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

I. N-Alkylation

N-alkylation introduces an alkyl group onto the secondary amine, a common strategy to modulate the lipophilicity and basicity of the molecule, which can significantly impact its biological activity. The reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide in the presence of a base.[1]

Experimental Protocol: N-Benzylation

This protocol describes the N-alkylation of this compound with benzyl (B1604629) bromide.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzylated product.

Data Presentation: N-Alkylation Reactions
Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃Acetonitrile6014~86Adapted from[3]
Ethyl BromideK₂CO₃DMF25-506-1275-85General Protocol
Methyl IodideK₂CO₃Acetonitrile254-880-90General Protocol

Yields are based on analogous reactions and may vary for this compound.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow reagents This compound + Alkyl Halide + Base solvent Add Anhydrous Solvent (e.g., ACN) reagents->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Filter, Concentrate, Extract, and Dry reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Workflow for the N-alkylation of this compound.

II. N-Acylation

N-acylation introduces an acyl group to the secondary amine, forming a stable amide bond. This transformation is widely used in medicinal chemistry to introduce pharmacophoric elements and to modify the electronic and steric properties of the parent amine. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-acetylated product.

Data Presentation: N-Acylation Reactions
Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetyl ChlorideTEADCM0 to RT2-490-95General Protocol
Acetic AnhydrideTEADCM0 to RT4-685-90Adapted from[4]
Benzoyl ChlorideTEADCM0 to RT3-588-93General Protocol

Yields are based on analogous reactions and may vary for this compound.

Experimental Workflow: N-Acylation

N_Acylation_Workflow reagents This compound + Acylating Agent + Base solvent Add Anhydrous DCM reagents->solvent reaction Stir at 0°C to RT (Monitor by TLC) solvent->reaction workup Aqueous Wash, Extract, and Dry reaction->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Workflow for the N-acylation of this compound.

III. Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing tertiary amines from secondary amines and carbonyl compounds. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Experimental Protocol: Reaction with Benzaldehyde (B42025)

This protocol describes the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired tertiary amine.

Data Presentation: Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCERT12-2485-95Adapted from[5]
AcetoneNaBH₃CNMethanolRT12-1870-80General Protocol
CyclohexanoneNaBH(OAc)₃DCMRT16-2480-90General Protocol

Yields are based on analogous reactions and may vary for this compound.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow reagents This compound + Aldehyde/Ketone imine_formation Iminium Ion Formation (Catalytic Acid) reagents->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction workup Quench, Extract, and Dry reduction->workup purification Column Chromatography workup->purification product Tertiary Amine Product purification->product

Workflow for the reductive amination of this compound.

IV. Relevant Signaling Pathways

Functionalized derivatives of this compound are of significant interest in drug development due to their potential to interact with key biological targets. Two prominent examples are their activity as µ-opioid receptor agonists and as acetylcholinesterase inhibitors.

A. µ-Opioid Receptor Signaling Pathway

Many N-substituted piperidine derivatives, particularly N-phenethylpiperidines, are potent agonists of the µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR).[6] Fentanyl and its analogs, which share the 4-anilidopiperidine core, are well-known examples.[7] Agonist binding to the MOR initiates a signaling cascade that leads to analgesia but can also be associated with adverse effects like respiratory depression. The binding of an agonist like an N-substituted this compound derivative stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated Gαi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels, while the Gβγ subunit can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.[8]

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ligand N-Substituted This compound Derivative (Agonist) Ligand->MOR Binds G_alpha->AC Inhibits Ion_Channels Ion Channel Modulation G_beta_gamma->Ion_Channels PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization

µ-Opioid Receptor Signaling Pathway.
B. Acetylcholinesterase Inhibition

Certain piperidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. The piperidine nitrogen, when protonated, can interact with the anionic subsite of the AChE active site, while substituents on the piperidine ring and its nitrogen can form additional interactions, leading to potent inhibition.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh ↑ ACh Levels Neuronal_Signaling Enhanced Cholinergic Signaling AChR->Neuronal_Signaling Inhibitor N-Substituted This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Increased_ACh->AChR Increased Binding

Mechanism of Acetylcholinesterase Inhibition.

References

Application Notes and Protocols for the Derivatization of 1-(Piperidin-4-ylmethyl)piperidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the scaffold, 1-(piperidin-4-ylmethyl)piperidine, and subsequent biological screening of the synthesized analogs. The protocols outlined below are designed to be a foundational resource for identifying novel bioactive compounds.

Introduction

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its derivatives have shown a broad spectrum of biological activities, including but not limited to antimicrobial, anticancer, analgesic, and anti-inflammatory properties. The molecule this compound offers two secondary amine functionalities that are amenable to a variety of chemical modifications, making it an excellent starting point for the generation of a diverse chemical library for biological screening.

Derivatization Strategies

The secondary amine groups of this compound can be readily derivatized through several common synthetic transformations. Two of the most versatile methods are N-acylation (amide coupling) and reductive amination.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of a library of amide derivatives by coupling a variety of carboxylic acids to the piperidine nitrogens.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, acetic acid, phenylacetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in DCM.

  • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

Protocol 2: Reductive Amination of this compound

This protocol outlines the synthesis of N-alkylated derivatives through the reaction of this compound with various aldehydes or ketones.

Materials:

  • This compound

  • A selection of aldehydes or ketones (e.g., benzaldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (B8407120)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Biological Screening Protocols

The synthesized library of this compound derivatives can be screened for a variety of biological activities. Below are protocols for initial cytotoxicity screening, followed by antimicrobial and anticancer assays.

Protocol 3: MTT Assay for Cytotoxicity Screening

A primary assessment of the cytotoxic potential of the synthesized compounds is crucial. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Synthesized piperidine derivatives dissolved in DMSO

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the piperidine derivatives in culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[1]

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized piperidine derivatives dissolved in a suitable solvent

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 5: Annexin V-FITC/PI Apoptosis Assay

For compounds showing significant cytotoxicity against cancer cell lines, this assay can determine if the mechanism of cell death is through apoptosis.

Materials:

  • Cancer cells treated with piperidine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cancer cells with the piperidine derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in the provided 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Data Presentation

All quantitative data from the synthesis and biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR GroupSynthetic MethodYield (%)Purity (%)
PMP-A1BenzoylN-Acylation85>98
PMP-A2AcetylN-Acylation92>99
PMP-R1BenzylReductive Amination78>97
PMP-R2CyclohexylReductive Amination81>98

Table 2: Biological Activity of this compound Derivatives

Compound IDCytotoxicity IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Apoptosis (% Annexin V+)
PMP-A115.23265
PMP-A2>100128<5
PMP-R18.71678
PMP-R225.46445

Visualizations

Derivatization_Workflow cluster_acylation N-Acylation cluster_amination Reductive Amination start This compound carboxylic_acid Carboxylic Acid (R-COOH) aldehyde_ketone Aldehyde/Ketone (R'-CHO / R'-CO-R'') acylation_product N-Acyl Derivative carboxylic_acid->acylation_product DCM, RT coupling_reagent Coupling Reagent (e.g., DCC, HOBt) coupling_reagent->acylation_product screening Biological Screening acylation_product->screening Purification amination_product N-Alkyl Derivative aldehyde_ketone->amination_product DCE, RT reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amination_product amination_product->screening Purification

Caption: Synthetic workflow for the derivatization of this compound.

Biological_Screening_Cascade cluster_hits Active Compounds (Hits) start Synthesized Compound Library primary_screen Primary Screening: Cytotoxicity Assay (MTT) start->primary_screen hit_antimicrobial Antimicrobial Activity primary_screen->hit_antimicrobial Activity against microbes hit_anticancer Anticancer Activity primary_screen->hit_anticancer Activity against cancer cells inactive Inactive Compounds primary_screen->inactive No significant activity secondary_screen_antimicrobial Secondary Screening: MIC Determination hit_antimicrobial->secondary_screen_antimicrobial secondary_screen_anticancer Secondary Screening: Apoptosis Assay (Annexin V/PI) hit_anticancer->secondary_screen_anticancer lead_optimization Lead Optimization secondary_screen_antimicrobial->lead_optimization secondary_screen_anticancer->lead_optimization

Caption: A tiered workflow for the biological screening of derivative compounds.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell compound Bioactive Piperidine Derivative pro_caspase_9 Pro-caspase 9 compound->pro_caspase_9 Induces activation of caspase_9 Caspase 9 pro_caspase_9->caspase_9 Activation pro_caspase_3 Pro-caspase 3 caspase_9->pro_caspase_3 Cleavage caspase_3 Caspase 3 pro_caspase_3->caspase_3 Activation parp PARP caspase_3->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by a bioactive derivative.

References

Application Note: A Versatile Workflow for the Synthesis and Evaluation of Novel 1-(Piperidin-4-ylmethyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The compound 1-(Piperidin-4-ylmethyl)piperidine offers a unique starting point for analog synthesis, featuring two secondary amine functionalities that can be readily modified.

This application note provides a detailed experimental workflow for synthesizing a library of novel analogs from this compound. We outline two robust and versatile synthetic strategies—Direct N-Alkylation and Reductive Amination—and provide detailed protocols. Furthermore, we present a framework for the subsequent characterization and biological evaluation of these novel compounds, using inhibition of the NLRP3 inflammasome pathway as a representative screening application.

General Synthetic Strategies & Experimental Workflow

The presence of two secondary amines on the parent compound allows for the generation of a diverse library of analogs through mono- or di-substitution. The primary methods for functionalizing these amine groups are direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.[1][2] These methods allow for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

The overall workflow, from synthesis to biological screening, is depicted below.

G cluster_synthesis Synthesis & Purification cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination cluster_analysis Analysis & Screening start This compound alkylation React with Alkyl Halide (R-X) start->alkylation amination React with Aldehyde or Ketone (R-CHO/R-CO-R') start->amination base Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) alkylation->base library Library of Novel Analogs (Mono- & Di-substituted) alkylation->library reducer Reducing Agent (e.g., STAB) Solvent (e.g., DCM) amination->reducer amination->library purification Purification (e.g., Column Chromatography) library->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization screening Biological Activity Screening (e.g., In vitro assays) characterization->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: General workflow for synthesis and evaluation of analogs.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on the desired substituents and available starting materials. The following table summarizes key parameters for the two primary methods. Yields and reaction times are representative and may require optimization for specific substrates.

MethodReagentsKey AdvantagesPotential ChallengesTypical Reaction Time
Direct N-Alkylation Alkyl Halide (R-X), Base (K₂CO₃, DIPEA), optional KI catalyst.[2][3]Simple procedure, wide availability of alkyl halides.Risk of over-alkylation to form quaternary ammonium (B1175870) salts, especially with reactive halides.[1][2]12-24 hours
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN).[4]High selectivity for mono-alkylation, less prone to over-alkylation, broad substrate scope.[1]Requires careful control of pH (typically 4-6) for efficient iminium ion formation.[4]12-24 hours

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The stoichiometry can be adjusted to favor mono- or di-alkylation.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equivalents for mono-alkylation)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)[3]

  • Potassium Iodide (KI) (0.1 equivalents, optional catalyst)[3]

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Begin stirring the mixture under an inert atmosphere.[1]

  • Reaction Execution: Slowly add the alkyl halide (1.1 eq.) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic salts through a pad of celite and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in dichloromethane (B109758) (DCM) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Reductive Amination

This protocol details the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent.[4]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)[4]

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of acetic acid to achieve a mildly acidic pH (4-6), which is optimal for iminium ion formation.[4]

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[4]

  • Reaction Execution: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1]

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-substituted analog.

Application: Screening Analogs Against the NLRP3 Inflammasome

Piperidine derivatives have been identified as modulators of various biological targets, including the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases.[5] Newly synthesized analogs can be screened for their ability to inhibit NLRP3 activity. A simplified schematic of the NLRP3 signaling pathway is shown below, illustrating a potential point of inhibition for novel analogs.

G cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_products Inflammatory Response cluster_inhibition PAMPs Pathogen/Danger Signals (PAMPs/DAMPs) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 1+2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b IL-1β Release ProIL1b->IL1b Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Inhibitor Novel Analog (NLRP3 Inhibitor) Inhibitor->NLRP3_active Inhibition

Caption: Representative NLRP3 inflammasome signaling pathway.

Screening Protocol Outline:

  • Cell-based Assay: Use a human monocytic cell line (e.g., THP-1) differentiated into macrophages.

  • Priming and Activation: Prime cells with LPS (Signal 1) and then activate the NLRP3 inflammasome with an agonist like nigericin (B1684572) or ATP (Signal 2).

  • Compound Treatment: Treat cells with varying concentrations of the synthesized analogs prior to activation.

  • Endpoint Measurement: Quantify the release of IL-1β into the cell supernatant using ELISA as a primary measure of inflammasome inhibition. Cell viability can be assessed to rule out cytotoxicity.

Conclusion

This application note provides a comprehensive and actionable workflow for the synthesis of novel analogs based on the this compound scaffold. The detailed protocols for N-alkylation and reductive amination serve as a robust starting point for creating diverse chemical libraries. By combining these synthetic strategies with targeted biological screening, researchers can efficiently explore structure-activity relationships and identify lead compounds for drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-4-ylmethyl)piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This process involves the reaction of piperidine-4-carboxaldehyde with piperidine, followed by in-situ reduction of the resulting iminium ion intermediate.

Q2: Which reducing agent is most suitable for this reductive amination?

A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often abbreviated as STAB, is a highly effective and commonly used reducing agent for this type of transformation. Its mild and selective nature preferentially reduces the iminium ion over the starting aldehyde, which helps to minimize the formation of alcohol byproducts.

Q3: What are the primary byproducts to expect in this synthesis?

A3: The most common byproducts include 4-(hydroxymethyl)piperidine, which results from the reduction of the unreacted piperidine-4-carboxaldehyde starting material, and potentially small amounts of N-formylpiperidine if formic acid impurities are present in the reagents. In some cases, dimeric or oligomeric species can form, although this is less common under optimized conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can be used to track the consumption of the starting aldehyde. LC-MS is particularly useful for confirming the formation of the desired product and detecting any major byproducts.

Q5: What is the best workup procedure to isolate the crude product?

A5: A typical workup involves quenching the reaction with an aqueous basic solution, such as saturated sodium bicarbonate, to neutralize the acidic components and decompose the remaining reducing agent. The product is then extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. An acid-base extraction can be employed for further purification of the crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reducing agent (e.g., STAB is moisture-sensitive).2. Incomplete imine/iminium ion formation.3. Incorrect pH of the reaction mixture.1. Use a fresh, unopened container of sodium triacetoxyborohydride. Ensure all glassware is thoroughly dried.2. Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate imine formation.3. The optimal pH for most reductive aminations is mildly acidic (pH 5-7).
Significant Amount of 4-(hydroxymethyl)piperidine Byproduct The rate of reduction of the starting aldehyde is competing with the reduction of the iminium ion.1. Ensure the reducing agent is added after the imine has had sufficient time to form.2. Use a more selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride.
Formation of an Unidentified, High Molecular Weight Byproduct This could indicate the formation of dimeric or oligomeric species from side reactions.1. Use a slight excess of one of the reactants to ensure the complete conversion of the other.2. Consider using a higher dilution to favor the intramolecular reaction pathway.
Difficulties in Product Purification The product and byproducts may have similar polarities, making chromatographic separation challenging.1. Employ an acid-base extraction during the workup. The basic nature of the desired product allows for its separation from neutral impurities.2. For column chromatography, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5-1%), to improve peak shape and separation.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound. Optimization may be required depending on the scale and purity of the starting materials.

Materials:

  • Piperidine-4-carboxaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine-4-carboxaldehyde in DCE at room temperature under a nitrogen atmosphere, add piperidine.

  • Stir the resulting mixture for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Pathway A Piperidine-4-carboxaldehyde C Iminium Ion Intermediate A->C + B Piperidine B->C D This compound C->D Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->C

Caption: Synthetic pathway for this compound.

Side_Reaction Aldehyde Piperidine-4-carboxaldehyde Alcohol_Byproduct 4-(Hydroxymethyl)piperidine (Byproduct) Aldehyde->Alcohol_Byproduct Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Aldehyde

Caption: Formation of the primary alcohol byproduct.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity and Activity of Starting Materials and Reducing Agent Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (pH, Temperature, Time) Start->Check_Conditions Success Improved Yield and Purity Check_Reagents->Success Check_Conditions->Success Purification_Issues Difficulty in Purification Acid_Base Employ Acid-Base Extraction Purification_Issues->Acid_Base Chromatography Optimize Chromatography (e.g., add amine modifier) Purification_Issues->Chromatography Acid_Base->Success Chromatography->Success

Caption: A troubleshooting workflow for the synthesis.

Optimizing reaction conditions for the synthesis of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most prevalent and reliable method is the reductive amination of piperidine-4-carbaldehyde (B112701) with piperidine (B6355638). This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product. This approach is favored for its operational simplicity and generally good yields.[1][2]

Q2: Which reducing agent is best suited for this reaction? A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde.[3] This selectivity minimizes the formation of the corresponding alcohol byproduct (piperidin-4-ylmethanol). Other reagents like sodium borohydride (B1222165) (NaBH₄) can be used, but may require careful pH control to prevent premature reduction of the aldehyde.[3][4]

Q3: What are the optimal solvents for this synthesis? A3: Aprotic solvents are generally the best choice for reductive aminations using NaBH(OAc)₃. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are excellent options.[3][5] For nucleophilic substitution routes, polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed.[3]

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase would be 10% methanol (B129727) in dichloromethane, often with a small amount of triethylamine (B128534) (1-2%) to prevent the streaking of basic amine spots on the acidic silica (B1680970) plate.[3] Staining with ninhydrin (B49086) can help visualize primary or secondary amines, while potassium permanganate (B83412) can visualize the aldehyde and product. For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[3]

Q5: What are the primary challenges in purifying the final product? A5: The main purification challenges stem from the product's basic and polar nature. Key difficulties include removing unreacted piperidine, which has a relatively close boiling point, and separating the product from polar byproducts. The product's basicity can cause streaking during silica gel chromatography.[3][6] A common strategy involves an initial acid-base extraction to remove non-basic impurities, followed by column chromatography on deactivated silica or alumina (B75360), or distillation under reduced pressure.[3][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Scenario 1: Low or No Product Yield

Question: My reaction has run to completion, but I have a very low yield of the target compound. What are the potential causes and solutions? Answer: Low yields can result from several factors related to reagents, reaction conditions, or the workup procedure.

Potential Cause Evidence Troubleshooting Steps
Degraded Reducing Agent Starting materials remain largely unreacted.Use a fresh, unopened container of the reducing agent (e.g., NaBH(OAc)₃). Ensure it has been stored under dry, inert conditions.[7]
Incomplete Imine Formation Significant amount of starting aldehyde and amine are present post-reaction.- Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate.[7] - Pre-stir the piperidine-4-carbaldehyde and piperidine for 1-2 hours before adding the reducing agent to facilitate imine formation.[3] - A catalytic amount of acetic acid can be added to promote imine formation.[8]
Sub-optimal Temperature The reaction is sluggish or stalls.Most reductive aminations with NaBH(OAc)₃ proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can be attempted, but monitor for byproduct formation.[9]
Product Loss During Workup Low recovery after extraction.The product is a diamine and may have some water solubility. Use brine (saturated NaCl solution) during aqueous washes to decrease the product's solubility in the aqueous phase. Ensure the aqueous layer is made sufficiently basic (pH > 12) before back-extraction.[3][6]

Scenario 2: Significant Side Product Formation

Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of significant byproducts. What are these and how can I prevent them? Answer: The most common side reactions in this synthesis are the reduction of the starting aldehyde and over-alkylation.

Side Product Identification Prevention Strategy
Piperidin-4-ylmethanol A polar byproduct, identifiable by its mass and NMR signals corresponding to the alcohol.- Use a milder, more selective reducing agent like NaBH(OAc)₃, which preferentially reduces the iminium ion over the aldehyde.[1][3] - Add the reducing agent after allowing the aldehyde and amine to pre-stir and form the imine.
Over-alkylation Products Formation of a tertiary amine where the product reacts with another molecule of the aldehyde.This is less common for secondary amine products but can occur. Ensure a 1:1 or slight excess of the amine stoichiometry. Avoid a large excess of the aldehyde.[4]

Data Presentation: Reductive Amination Conditions

The following table summarizes typical conditions for reductive amination, which can be adapted for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3Reference
Aldehyde Piperidine-4-carbaldehyde (1.0 eq)Piperidine-4-carbaldehyde (1.0 eq)Piperidine-4-carbaldehyde (1.0 eq)N/A
Amine Piperidine (1.1 eq)Piperidine (1.2 eq)Piperidine (1.05 eq)[5]
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₃CN (1.5 eq)NaBH₄ (2.0 eq)[3][8]
Solvent Dichloromethane (DCM)Methanol (MeOH)1,2-Dichloroethane (DCE)[3]
Additive Acetic Acid (catalytic)HCl (to maintain pH ~6-7)None[8]
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature[5]
Time 12-18 hours12 hours16 hours[7]

Visualizations and Workflows

Synthesis Pathway

G cluster_reactants Starting Materials p4c Piperidine-4- carbaldehyde iminium Iminium Ion Intermediate p4c->iminium + H₂O pip Piperidine pip->iminium + H₂O reductant_label [H] iminium->reductant_label product This compound reductant_label->product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of the target compound.

Troubleshooting Workflow for Low Yield

G cluster_outcomes Analysis Outcome cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc sm_remain Starting Materials Remain check_tlc->sm_remain Predominant Species side_products Side Products Detected check_tlc->side_products Multiple Species clean_low Clean Reaction, Low Recovery check_tlc->clean_low Product Only sol_sm 1. Check reducing agent quality. 2. Pre-form imine before reduction. 3. Use catalytic acid. sm_remain->sol_sm sol_side 1. Use milder reducing agent (NaBH(OAc)₃). 2. Control stoichiometry. 3. Optimize temperature. side_products->sol_side sol_workup 1. Use brine in aqueous washes. 2. Ensure pH > 12 before extraction. 3. Perform multiple extractions. clean_low->sol_workup

Caption: A logical workflow for diagnosing and resolving low product yields.

Purification Workflow

G crude Crude Reaction Mixture (Post-Quench) extraction Acid-Base Extraction crude->extraction org_impurities Non-Basic Organic Impurities (e.g., Aldehyde byproduct) extraction->org_impurities Organic Phase (Acidic Wash) basic_fraction Crude Basic Fraction extraction->basic_fraction Aqueous Phase -> Basify -> Extract into new Organic Phase chromatography Column Chromatography (Alumina or Deactivated Silica) basic_fraction->chromatography final_product Pure this compound chromatography->final_product Elution

Caption: A standard purification workflow for isolating the basic amine product.

Experimental Protocols

Detailed Protocol for Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Piperidine-4-carbaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add piperidine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This step allows for the formation of the imine intermediate.[3]

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.[7]

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine to reduce the amount of dissolved water and potential product loss.[3]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on alumina or silica gel that has been pre-treated with triethylamine (e.g., eluting with a gradient of 0-10% methanol in DCM containing 1% triethylamine).[3]

References

Technical Support Center: Addressing Peak Tailing in HPLC Analysis of Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the HPLC analysis of basic piperidine (B6355638) compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it problematic in HPLC analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetrical tail.[1] This is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate inefficiencies or undesirable secondary interactions within the chromatographic system.[1][2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is often indicative of tailing, with values above 2.0 being generally unacceptable for high-precision assays.[1][3]

Q2: Why are basic piperidine compounds particularly susceptible to peak tailing?

A2: Basic compounds like those containing a piperidine ring are prone to peak tailing in reversed-phase HPLC primarily due to strong secondary interactions with the stationary phase.[3][4] Most reversed-phase columns use a silica-based stationary phase, which has residual silanol (B1196071) groups (Si-OH) on its surface.[4] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[3][5] Basic piperidine compounds are readily protonated to form positive ions, which then interact strongly with the ionized silanols through an ion-exchange mechanism, causing the tailing effect.[3][4]

Q3: How can I determine if my peak tailing issue is chemical or physical?

A3: A simple diagnostic test can differentiate between chemical (analyte-column interaction) and physical (instrumental) causes. Inject a neutral, well-behaved compound (e.g., toluene (B28343) or uracil). If the neutral compound produces a symmetrical peak while your piperidine analyte tails, the problem is chemical in nature.[4] If all peaks in the chromatogram, including the neutral compound, exhibit tailing, the issue is likely physical, such as extra-column volume, a void in the column, or poorly connected fittings.[1][4]

Troubleshooting Guides

Issue 1: My basic piperidine analyte shows significant peak tailing, but a neutral compound gives a symmetrical peak.

This indicates a chemical problem, specifically secondary interactions between your basic analyte and the stationary phase. Here are several solutions to address this issue.

Solution A: Adjust Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the ionization state of both the analyte and the silanol groups.[6][7]

  • Operate at Low pH (2-3): Lowering the mobile phase pH to a range of 2-3 is a common and effective strategy.[1][3] At this pH, the acidic silanol groups are protonated and thus neutral, which minimizes their ability to interact ionically with the protonated basic analyte.[5][8] This results in a more uniform interaction and improved peak shape.

  • Operate at High pH (8-11): An alternative is to use a high pH mobile phase. At high pH, the basic piperidine compound is in its neutral, un-ionized form.[9] This eliminates the possibility of ion-exchange interactions with the column. However, this approach requires a pH-stable column (e.g., hybrid or specialized silica) as traditional silica-based columns can degrade at pH levels above 8.[6][10]

Solution B: Use Mobile Phase Additives

Additives can be used to mask the active silanol sites or modify the interaction of the analyte.

  • Ion-Pairing Agents (e.g., TFA): Trifluoroacetic acid (TFA) is a strong acid often used at low concentrations (0.05-0.1%) in the mobile phase.[11][12] It acts as an ion-pairing agent, forming a neutral complex with the protonated basic analyte, which improves peak shape.[13] It also effectively lowers the mobile phase pH.[14] Be aware that TFA can cause signal suppression in LC-MS applications.[15][16]

  • Competing Bases (e.g., TEA): A competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase at low concentrations (~5 mM).[8] The TEA competes with the basic analyte for the active silanol sites, effectively shielding the analyte from these secondary interactions. A drawback is that competing bases can sometimes shorten column lifetime.[8]

  • Alternative Acids/Buffers: For LC-MS compatibility, formic acid or ammonium (B1175870) formate (B1220265) are common alternatives to TFA.[12][17] They are less aggressive ion-pairing agents but can still significantly improve peak shape without causing as much ion suppression.

Solution C: Select a Different HPLC Column

Modern HPLC columns are designed to minimize the negative effects of silanol groups.

  • End-Capped Columns: These columns have their residual silanol groups chemically deactivated through a process called end-capping, which reduces sites for secondary interactions.[1][2]

  • High-Purity "Type B" Silica (B1680970) Columns: These columns are made from silica with very low metal contamination, resulting in less acidic and less active silanol groups.[18]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group incorporated into the stationary phase, which helps to shield the basic analytes from the silica surface, leading to improved peak shapes.[1][2]

  • Hybrid Silica Columns: These columns are stable over a wider pH range (e.g., 1-12), making them ideal for methods that use high pH to keep basic analytes in their neutral form.[10][19]

Issue 2: All of my peaks, including a neutral standard, are tailing.

This suggests a physical or instrumental problem.

  • Minimize Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, detector cell, injector) can contribute to peak broadening and tailing.[2] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that the tubing length is as short as possible.[1]

  • Check for Column Voids: A void or gap can form at the head of the column due to pressure shocks or settling of the packing material.[1] This creates empty space and disrupts the sample band, causing tailing.[4] Reversing the column and flushing it with a strong solvent may sometimes resolve minor issues, but column replacement is often necessary. Using a guard column can help protect the analytical column.[1]

  • Inspect Fittings: Ensure all fittings are properly tightened and are of the correct type for your system to prevent leaks and dead volume.

Data and Protocols

Data Presentation

Table 1: Comparison of Common Mobile Phase Additives for Basic Analyte Analysis

AdditivepKaTypical ConcentrationMode of ActionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) ~0.50.05 - 0.1% (v/v)Ion-Pairing, pH ReductionExcellent peak shaping, volatile.[11]Strong ion suppression in MS, can be difficult to remove from column.
Formic Acid 3.750.1% (v/v)pH ReductionGood MS compatibility, volatile.[17]Weaker acid, may not be as effective for improving peak shape as TFA.
Ammonium Formate/Acetate Formic Acid: 3.75Acetic Acid: 4.7610 - 20 mMBuffering, pH controlVolatile buffer, excellent for MS compatibility.[17]Limited buffering capacity outside of pKa ±1 range.
Triethylamine (TEA) ~115 - 20 mMCompeting BaseEffective at masking silanol sites.Can shorten column lifetime, not MS-friendly, strong odor.[8]

Table 2: Selection Guide for HPLC Columns for Piperidine Compound Analysis

Column TypeKey FeatureBest ForpH Range
Standard C18 (Type A Silica) Basic, general-purposeNon-polar, neutral compounds2.5 - 7.5
High-Purity, End-Capped C18 (Type B) Low silanol activityGeneral use, including moderately basic compounds2 - 8
Polar-Embedded Phase Shielding of silica surfaceBasic compounds at low to mid pH2 - 8
Hybrid Silica (e.g., BEH, XBridge) Extended pH stabilityBasic compounds at high pH (in their neutral state)1 - 12
Phenyl Phase π-π interactionsAromatic compounds, offers alternative selectivity2 - 8
Experimental Protocols

Protocol 1: Diagnostic Test for Chemical vs. Physical Tailing

  • Prepare a Neutral Standard: Dissolve a small amount of a neutral, UV-active compound (e.g., toluene, uracil, or acetophenone) in your mobile phase to create a low-concentration standard.

  • Analyze the Neutral Standard: Using your current HPLC method, inject the neutral standard and record the chromatogram.

  • Analyze Your Piperidine Compound: Inject your basic piperidine compound under the same conditions.

  • Compare Peak Shapes:

    • If the neutral standard has a symmetrical peak (Asymmetry Factor ≈ 1) and the piperidine compound tails (Asymmetry Factor > 1.2), the issue is chemical. Proceed with adjusting the mobile phase or changing the column.[4]

    • If both the neutral standard and the piperidine compound show tailing, the issue is physical. Proceed with checking your instrument for extra-column volume, leaks, or column voids.[4]

Protocol 2: Methodical Adjustment of Mobile Phase pH

  • Objective: To reduce peak tailing of a basic analyte by lowering the mobile phase pH.

  • Materials: HPLC grade water, acetonitrile (B52724) (or methanol), and a suitable acid (e.g., formic acid or TFA). Calibrated pH meter.

  • Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., 950 mL of HPLC grade water).

    • While stirring, slowly add small aliquots of the acid (e.g., 1.0 mL of formic acid for ~0.1%).

    • Use a calibrated pH meter to monitor the pH. Continue adding acid dropwise until the target pH (e.g., 2.8) is reached.

    • Bring the solution to the final volume (e.g., 1 L) with water. This is your Mobile Phase A.

    • Mobile Phase B is typically the organic solvent (e.g., acetonitrile). Some methods call for adding the same concentration of acid to Mobile Phase B to maintain consistency.[12]

    • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm filter.

    • Equilibrate your HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Analyze your piperidine compound and assess the improvement in peak shape.

Visualizations and Mechanisms

G1 cluster_surface Silica Surface (pH > 4) cluster_analyte Mobile Phase cluster_peak Resulting Chromatogram p1 p2 p3 p4 Silica Si Silanol O⁻ Silica->Silanol Ionized Silanol Peak Analyte Piperidine-R (Protonated Base, +) Analyte->Silanol Strong Ionic Interaction (Secondary Retention)

Caption: Mechanism of peak tailing for basic piperidine compounds.

G2 cluster_low_ph Strategy 1: Low pH Mobile Phase cluster_additive Strategy 2: Competing Base Additive Silanol_H Si-OH (Neutral Silanol) Result1 Symmetrical Peak Analyte_H Piperidine-R (+) Silanol_ion Si-O⁻ Additive TEA (+) (Competing Base) Additive->Silanol_ion Site Shielded Analyte_ion Piperidine-R (+) Result2 Symmetrical Peak

Caption: Strategies to mitigate silanol interactions and reduce tailing.

G3 Start Peak Tailing Observed Test Inject Neutral Compound Start->Test Chemical Chemical Problem (Only Analyte Tails) Test->Chemical Neutral Peak OK Physical Physical Problem (All Peaks Tail) Test->Physical Neutral Peak Tails Sol_pH Adjust Mobile Phase pH (Low or High) Chemical->Sol_pH Sol_Add Use Mobile Phase Additive (TFA, TEA) Chemical->Sol_Add Sol_Col Change to Modern Column (End-capped, Hybrid, etc.) Chemical->Sol_Col Sol_Tubing Check/Reduce Extra-Column Volume (Tubing, Fittings) Physical->Sol_Tubing Sol_Void Inspect/Replace Column (Check for Voids) Physical->Sol_Void End Symmetrical Peak Achieved Sol_pH->End Sol_Add->End Sol_Col->End Sol_Tubing->End Sol_Void->End

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Synthesis of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Piperidin-4-ylmethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is through a one-pot reductive amination reaction. This involves the reaction of piperidine-4-carboxaldehyde with piperidine (B6355638) in the presence of a suitable reducing agent.

Q2: Which reducing agent is recommended for the reductive amination synthesis of this compound?

A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to pH than other borohydride (B1222165) reagents and efficiently reduces the intermediate iminium ion over the starting aldehyde, which helps to minimize side reactions. An alternative, non-cyanide-containing reagent that can be used is the borane-pyridine complex (BAP).

Q3: What are the primary challenges in synthesizing and purifying this compound?

A3: The main challenges include:

  • Controlling Side Reactions: The primary side reaction of concern is the reduction of the starting material, piperidine-4-carboxaldehyde, to piperidin-4-ylmethanol. Aldol condensation of the starting aldehyde can also occur, particularly under basic conditions.

  • Product Purification: The final product is a basic, polar diamine, which can make it challenging to separate from unreacted starting materials and polar byproducts. Standard silica (B1680970) gel chromatography can be difficult due to the basic nature of the compound, often requiring a deactivated stationary phase or the use of amine additives in the eluent.

  • Handling of Reagents: Some reagents, such as the reducing agents, are moisture-sensitive and require careful handling under an inert atmosphere to maintain their reactivity.

Q4: How can the progress of the reaction be monitored effectively?

A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a mobile phase of 10% methanol (B129727) in dichloromethane (B109758) with a small addition of triethylamine (B128534) (to prevent streaking of the basic amine spots) is often effective. Staining with potassium permanganate (B83412) or ninhydrin (B49086) can be used for visualization. LC-MS is ideal for tracking the consumption of starting materials and the appearance of the product's mass peak.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Reducing Agent: The reducing agent may have degraded due to exposure to moisture.Use a fresh, unopened container of the reducing agent. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Incomplete Imine Formation: Insufficient time for the reaction of the aldehyde and amine to form the iminium ion intermediate before the addition of the reducing agent. The presence of water can also inhibit imine formation.Allow the piperidine-4-carboxaldehyde and piperidine to stir together for 1-2 hours before introducing the reducing agent. Consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) to the reaction mixture.
Presence of a Significant Amount of Piperidin-4-ylmethanol Byproduct Non-selective Reducing Agent: The reducing agent is reducing the starting aldehyde in addition to the iminium ion intermediate.Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion.
Reaction Conditions: The reaction temperature may be too high, or the reducing agent was added too quickly.Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. Add the reducing agent portion-wise to manage any exotherm.
Product Streaking on TLC Plate Interaction with Silica Gel: The basic nitrogen atoms in the product and starting materials can interact strongly with the acidic silica gel on the TLC plate.Prepare the TLC eluent with a small amount (0.5-1%) of an amine base like triethylamine or ammonium (B1175870) hydroxide (B78521) to neutralize the acidic sites on the silica gel.
Difficulty in Product Purification by Column Chromatography High Polarity and Basicity of the Product: The product is a polar diamine that can be challenging to elute and may streak on a standard silica gel column.Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (B75360) for column chromatography. An acid-base extraction can be performed as a preliminary purification step to remove non-basic impurities.
Formation of Unidentified High Molecular Weight Byproducts Aldehyde Self-Condensation: Aldol condensation of piperidine-4-carboxaldehyde can occur, especially if the reaction conditions are basic.Maintain neutral to slightly acidic reaction conditions. The use of a catalytic amount of acetic acid can help promote imine formation while minimizing self-condensation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
CAS Number 32470-52-3[1]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available
pKa (Predicted) Not available
Table 2: Expected Yield and Purity
ParameterExpected RangeNotes
Yield 60-85%Yields are highly dependent on the reaction scale, purity of starting materials, and reaction conditions.
Purity (after purification) >95%Purity can be assessed by GC-MS or qNMR.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general laboratory-scale procedure for the synthesis of the title compound.

Materials:

  • Piperidine-4-carboxaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-4-carboxaldehyde (1.0 eq) and anhydrous dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (~0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over approximately 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Acid-Base Extraction followed by Column Chromatography
  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 50 mL). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Separate and combine the aqueous layers. Wash the combined aqueous layers with diethyl ether to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the now basic aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

  • Column Chromatography (if necessary):

    • For further purification, the product can be subjected to column chromatography on alumina or silica gel that has been deactivated with triethylamine.

    • A typical eluent system would be a gradient of methanol in dichloromethane, with 0.5-1% triethylamine added to the mobile phase.

Visualizations

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Start Piperidine-4-carboxaldehyde + Piperidine Imine_Formation Imine Formation (Catalytic Acetic Acid, RT, 1-2h) Start->Imine_Formation Reduction Reduction (NaBH(OAc)3, 0°C to RT, 12-24h) Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extraction Extraction with DCM Quench->Extraction Purification Acid-Base Extraction & Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Low_Yield Low Yield? Check_Reagents Check Reducing Agent (Fresh? Anhydrous conditions?) Low_Yield->Check_Reagents Yes Check_Imine_Formation Incomplete Imine Formation? (Allow longer pre-reaction time, add drying agent) Low_Yield->Check_Imine_Formation Yes Impurity_Present Significant Impurity? Low_Yield->Impurity_Present No Aldehyde_Byproduct Piperidin-4-ylmethanol Present? (Use NaBH(OAc)3, control temperature) Impurity_Present->Aldehyde_Byproduct Yes Other_Byproducts Other Byproducts? (Check for aldehyde self-condensation, maintain slightly acidic pH) Impurity_Present->Other_Byproducts Yes Purification_Issue Purification Difficulty? Impurity_Present->Purification_Issue No TLC_Streaking TLC Streaking? (Add triethylamine to eluent) Purification_Issue->TLC_Streaking Yes Column_Issues Column Chromatography Issues? (Use deactivated silica/alumina, perform acid-base extraction first) Purification_Issue->Column_Issues Yes

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Characterization of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data for 1-(Piperidin-4-ylmethyl)piperidine is limited in publicly available literature. This guide provides a comprehensive overview of its predicted characteristics and expected experimental findings based on data from analogous piperidine-containing compounds and established principles of chemical synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: Synthesis of this compound, likely achieved through reductive amination, can present challenges such as the formation of side products and difficulties in purification. The basic nature of the piperidine (B6355638) rings can complicate chromatographic purification on standard silica (B1680970) gel.[1][2]

Q2: How can I purify this compound effectively?

A2: Due to the basicity of the amine groups, standard silica gel chromatography can lead to poor separation and product loss.[1][2] To mitigate this, consider the following:

  • Use of a competing amine: Adding a small amount of an amine like triethylamine (B128534) to the mobile phase can improve elution.[3]

  • Amine-functionalized silica: This stationary phase can reduce the strong interactions between the basic compound and the acidic silica.[3]

  • Reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be an effective purification strategy.[2]

Q3: What are the expected stability issues with this compound?

A3: Piperidine derivatives can be susceptible to oxidative and thermal degradation.[4] Forced degradation studies under acidic, basic, oxidative, and thermal stress are recommended to understand the stability profile of the compound.[5][6]

Q4: What are the key safety precautions when handling this compound?

A4: Piperidine and its derivatives are typically handled with care, assuming they may be irritants and potentially toxic.[7] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad or poorly resolved peaks Sample concentration too high or too low. Presence of paramagnetic impurities. pH of the sample.Optimize sample concentration. Ensure the sample is free from metallic impurities. Adjust the pH of the sample if necessary.
Unexpected peaks in the spectrum Presence of impurities or residual solvent.Purify the sample further. Check the deuterated solvent for impurities.
Difficulty in assigning piperidine ring protons Complex overlapping multiplets are expected for piperidine ring protons.[8]Utilize 2D NMR techniques like COSY and HSQC for unambiguous assignment.[9]
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
No molecular ion peak observed Fragmentation of the molecular ion.Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.[9]
Complex fragmentation pattern The two piperidine rings can lead to multiple fragmentation pathways.[8][10]Perform tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.[9] Compare the fragmentation pattern with that of similar piperidine derivatives.
Low signal intensity Poor ionization efficiency.Optimize the ionization source parameters. Try different mobile phases if using LC-MS.
Chromatography (GC/LC)
Issue Possible Cause Troubleshooting Steps
Peak tailing Strong interaction between the basic amine and acidic silanol (B1196071) groups in the column.[3][11]Add a competing amine (e.g., triethylamine) to the mobile phase.[3] Use an amine-deactivated or a reversed-phase column with a high pH mobile phase.[2]
Poor separation from impurities Inappropriate mobile phase or column.Optimize the mobile phase gradient and composition.[12] Try a different stationary phase (e.g., C18, phenyl-hexyl).
Irreproducible retention times Changes in mobile phase pH or composition. Column degradation.Ensure consistent mobile phase preparation. Use a column with better stability at the operating pH.

Data Presentation

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol [13]
AppearanceColorless liquid (Expected)
Boiling Point~260-280 °C (Predicted)
LogP~2.0 (Predicted)[13]
Predicted Spectroscopic Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.0m4HH-2', H-6' (piperidin-1-yl)
~2.2 - 2.4d2H-CH₂-
~1.8 - 2.0m1HH-4 (piperidin-4-yl)
~1.2 - 1.8m17HRemaining piperidine protons

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~60 - 65-CH₂-
~54 - 58C-2', C-6' (piperidin-1-yl)
~50 - 55C-2, C-6 (piperidin-4-yl)
~35 - 40C-4 (piperidin-4-yl)
~24 - 32C-3, C-5 (piperidin-4-yl), C-3', C-4', C-5' (piperidin-1-yl)

Predicted Mass Spectrometry Data

Ionm/z (predicted)
[M+H]⁺197.2012
Common Fragmentsm/z 98, 84

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).

  • Data Acquisition:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

    • Acquire the mass spectrum in the positive ion mode.

    • For structural elucidation, perform MS/MS analysis on the molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary to improve volatility and peak shape.

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Visualizations

Synthesis_Workflow start Piperidine-4-carbaldehyde + Piperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography (Amine-modified silica) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product This compound characterization->product

Caption: Proposed synthesis workflow for this compound.

Analytical_Workflow sample Sample of This compound purity_check Purity Assessment (LC-MS, GC-MS) sample->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr ¹H & ¹³C NMR structure_elucidation->nmr ms High-Resolution MS structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir final_report Final Characterization Report nmr->final_report ms->final_report ir->final_report

Caption: General analytical workflow for characterization.

Troubleshooting_Purity start Impure Sample after Initial Purification check_method Review Purification Method start->check_method is_silica Using standard silica gel? check_method->is_silica add_amine Add triethylamine to mobile phase is_silica->add_amine Yes change_column Use amine-functionalized silica or reversed-phase column is_silica->change_column No repurify Re-purify Sample add_amine->repurify change_column->repurify check_purity Assess Purity Again repurify->check_purity pure Pure Compound check_purity->pure Yes still_impure Still Impure check_purity->still_impure No

Caption: Troubleshooting decision tree for purity issues.

References

Resolving issues with the solubility of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-(Piperidin-4-ylmethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which common laboratory solvents can I expect this compound to be soluble?

A2: While specific data is unavailable, a qualitative solubility profile can be predicted. It is expected to have high solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).[2][6][7] Solubility in non-polar solvents like hexane (B92381) is likely to be limited.[3] For biological assays, preparing a high-concentration stock solution in DMSO is a common practice.[4][6]

Q3: My compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?

A3: If you are encountering solubility issues, consider the following initial steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many compounds.[5]

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.[5]

  • Particle Size Reduction: Grinding the compound to a finer powder increases the surface area, which can improve the rate of dissolution.[5]

  • pH Adjustment: For aqueous solutions, lowering the pH by adding a dilute acid can improve the solubility of basic compounds like this one.[4][5]

Q4: How can I prepare a stock solution of this compound for biological assays?

A4: For biological experiments, it is common to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[4][8] This stock solution can then be serially diluted in the aqueous assay buffer to achieve the final desired concentration. When diluting, it is best to add the DMSO stock to the assay buffer while vortexing or stirring to minimize precipitation.[4]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
  • Potential Cause: The compound is a weak base and has limited solubility in neutral or basic aqueous solutions.

  • Troubleshooting Steps:

    • pH Adjustment: Determine the pKa of the compound (if not available, this can be estimated using software). Prepare a series of buffers with pH values 1-2 units below the pKa. Attempt to dissolve the compound in the lowest pH buffer first and then carefully adjust the pH upwards towards your final assay pH.[4]

    • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[6] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological assay.[5]

    • Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[4][7]

Issue 2: Compound Precipitates Out of Solution During Experiment
  • Potential Cause: The final concentration of the compound in the assay medium exceeds its solubility limit under the experimental conditions (e.g., temperature, pH).

  • Troubleshooting Steps:

    • Lower Final Concentration: If possible, reduce the final concentration of the compound in your experiment.

    • Re-evaluate Solvent System: The chosen solvent system may not be optimal. It might be necessary to increase the percentage of co-solvent or switch to a different buffer system.

    • Temperature Control: Ensure the temperature of your solutions is maintained, as a decrease in temperature can lead to precipitation.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, the following table provides a predicted qualitative solubility profile based on the properties of similar piperidine (B6355638) derivatives.[2]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighCapable of hydrogen bonding. Aqueous solubility is likely pH-dependent.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected.[2]
Non-Polar Hexane, TolueneLowThe molecule has significant polarity due to the nitrogen atoms.[3]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific solvent.[2]

  • Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear supernatant.

  • Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility from the concentration of the saturated solution.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is designed to assess the solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Determination: Follow the shake-flask method described in Protocol 1 for each buffer.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_initial Perform Initial Checks: - Increase Temperature - Sonication - Particle Size Reduction start->check_initial is_aqueous Is the solvent aqueous? check_initial->is_aqueous adjust_ph Adjust pH (lower for basic compounds) is_aqueous->adjust_ph Yes other_organic Try Alternative Organic Solvents is_aqueous->other_organic No use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent resolved Issue Resolved use_cosolvent->resolved other_organic->resolved G Workflow for Preparing a Compound Solution for Bioassays start Start: Prepare Solution prepare_stock Prepare High-Concentration Stock in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions in Assay Buffer prepare_stock->serial_dilution vortex Vortex/Stir During Dilution serial_dilution->vortex final_solution Final Concentration Achieved vortex->final_solution

References

Troubleshooting guide for the reductive amination of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the reductive amination of piperidine (B6355638) derivatives, a crucial reaction in the synthesis of many pharmaceutical compounds.[1][[“]]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent yield in a reductive amination reaction can be attributed to several factors, from suboptimal reaction conditions to reagent decomposition.

Question: My reductive amination reaction is giving me a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the reductive amination of piperidine derivatives can stem from several issues. Below is a breakdown of potential causes and the corresponding troubleshooting steps.

Potential Causes & Solutions for Low Yield

Potential CauseTroubleshooting Steps
Inefficient Iminium Ion Formation 1. Optimize pH: The formation of the iminium ion intermediate is pH-dependent. A mildly acidic environment (pH 4-6) is often optimal.[3] You can introduce a catalytic amount of acetic acid to achieve this. 2. Amine Basicity: Less basic amines may require more acidic conditions to facilitate the formation of the iminium ion.[3]
Decomposition of Reducing Agent 1. Moisture Control: Borohydride-based reducing agents are sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.[3] 2. pH Control: Some reducing agents, like sodium borohydride, are unstable in acidic conditions. If your reaction requires a low pH, consider a more acid-stable reagent like sodium triacetoxyborohydride (B8407120) (STAB).[3]
Substrate-Related Issues 1. Steric Hindrance: If your carbonyl compound or piperidine derivative is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more potent reducing agent.[3] 2. Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your piperidine derivative and carbonyl compound.[3]
Catalyst Inactivity (for Catalytic Hydrogenation) 1. Catalyst Poisoning: Ensure your starting materials and solvent are free from catalyst poisons like sulfur compounds or thiols.[3] 2. Improper Handling: Handle pyrophoric catalysts, such as Raney Nickel, under an inert atmosphere.[3]

Issue 2: Formation of Side Products

The formation of unintended side products is a common challenge in organic synthesis. In reductive amination, these can include over-alkylated products or alcohols from the reduction of the starting carbonyl.

Question: I am observing significant side product formation in my reaction. How can I minimize this?

Answer:

The formation of side products can often be controlled by adjusting the stoichiometry of your reactants and choosing a more selective reducing agent.

Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Over-alkylation (Tertiary Amine Formation) The secondary piperidine product is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[3]Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[3]
Alcohol Byproduct The reducing agent directly reduces the starting carbonyl compound instead of the iminium ion.Use a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[3][4] Alternatively, pre-form the imine before adding the reducing agent.[3]

Comparison of Common Reducing Agents

The choice of reducing agent is critical for the success of a reductive amination reaction.[5] The following table compares the most commonly used reducing agents for this purpose.

Reducing Agent Comparison

Reducing AgentAdvantagesDisadvantagesTypical Reaction Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls, minimizing alcohol byproduct formation.[4][5] Good for a one-pot reaction.Water-sensitive; not compatible with methanol (B129727).[4][6]Room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[3][6]
Sodium Cyanoborohydride (NaBH₃CN) Effective over a wider pH range than NaBH₄.[3]Highly toxic (releases hydrogen cyanide at low pH).[3]pH 6-7, typically in methanol (MeOH).[3][6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[3]Less selective, can reduce the starting carbonyl.[3] Unstable at acidic pH.[3]Typically used in a two-step process where the imine is formed first. Common solvents are MeOH and ethanol.[6]
Catalytic Hydrogenation (e.g., H₂, Pd/C) "Green" reaction with water as the only byproduct; suitable for large-scale synthesis.[3]Requires specialized high-pressure equipment; the catalyst can be sensitive to poisoning.[3]High pressure (50-1000 psi) and elevated temperatures.[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general one-pot procedure for the reductive amination of a piperidine derivative with a carbonyl compound using STAB.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]

  • Acetic acid (catalytic amount, e.g., 0.1 eq)[3]

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the piperidine derivative in anhydrous DCM, add the aldehyde or ketone followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sodium triacetoxyborohydride (STAB) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.[3]

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[3]

  • Separate the organic layer and extract the aqueous layer with DCM twice.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography, distillation, or recrystallization as required.

Visual Guides

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Start reagents Combine Piperidine Derivative, Carbonyl Compound, & Acetic Acid in DCM start->reagents stir Stir at RT for 1-2h (Iminium Ion Formation) reagents->stir cool Cool to 0°C stir->cool add_stab Add STAB (portion-wise) cool->add_stab react Stir at RT for 12-24h add_stab->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for reductive amination using STAB.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inefficient Iminium Ion Formation start->cause1 cause2 Reducing Agent Decomposition start->cause2 cause3 Substrate Issues start->cause3 sol1 Optimize pH (add Acetic Acid) cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Check Reagent Purity & Consider Sterics cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Flash Column Chromatography for Basic Amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the flash column chromatography of basic amines.

Frequently Asked Questions (FAQs)

Q1: Why is purifying basic amines on standard silica (B1680970) gel challenging?

A1: Standard silica gel is acidic due to the presence of silanol (B1196071) groups (Si-OH) on its surface. Basic amines can interact strongly with these acidic sites through acid-base interactions. This can lead to several problems, including:

  • Peak Tailing: The analyte elutes as a broad, asymmetrical peak, which reduces resolution and purity of the collected fractions.[1][2][3][4]

  • Irreversible Adsorption: The amine binds so strongly to the silica that it does not elute from the column, resulting in low recovery and yield loss.[1][5][6]

  • Compound Degradation: The acidic nature of the silica can cause the degradation of sensitive basic compounds.[5]

Q2: What are the main strategies to improve the purification of basic amines?

A2: There are three primary strategies to counteract the issues of purifying basic amines on silica gel:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to neutralize the acidic silanol groups on the silica surface.[1][5][7]

  • Alternative Stationary Phase: Use a stationary phase that is more compatible with basic compounds, such as amine-functionalized silica or alumina.[5][6][7][8]

  • Reversed-Phase Chromatography: Employ a reversed-phase column (e.g., C18) with an appropriate mobile phase, often at a higher pH, to keep the amine in its neutral, free-base form.[5][9]

Q3: What are common basic additives for the mobile phase, and in what concentration should they be used?

A3: Common basic additives include triethylamine (B128534) (TEA), ammonia (B1221849) (often as a solution in methanol), ammonium (B1175870) hydroxide, and diethylamine (B46881) (DEA).[1][7] These additives act as competing bases, interacting with the silica's active sites and minimizing their interaction with the target amine.[6][7]

AdditiveTypical Concentration (v/v)Common Solvent SystemsNotes
Triethylamine (TEA) 0.1 - 2%Hexane/Ethyl Acetate (B1210297), Dichloromethane (B109758)/Methanol (B129727)Volatile and generally easy to remove during solvent evaporation.[1][10][11]
Ammonia (in Methanol) 0.1 - 2% (of a 2M solution)Dichloromethane/MethanolCan be very effective for strongly basic compounds.[6][12]
Ammonium Hydroxide 0.1 - 1%Dichloromethane/MethanolThe water content can affect chromatography on normal phase.
Diethylamine (DEA) 0.1 - 1%Hexane/Ethyl AcetateAnother volatile amine option.[5]

Q4: When should I consider using an amine-functionalized column?

A4: An amine-functionalized column is an excellent choice when you want to avoid adding a basic modifier to your mobile phase.[1][6] This simplifies the post-purification workup as there is no need to remove the additive from the collected fractions.[1] These columns have a slightly basic surface that repels basic compounds, leading to improved peak shape and predictable elution.[1][8] They are often used with less polar solvent systems like hexane/ethyl acetate.[6][7]

Troubleshooting Guide

Problem: My basic amine is showing significant peak tailing on a silica gel column.

  • Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface is the most common cause of peak tailing.[2][3][13]

  • Solution 1: Add a Basic Modifier.

    • Incorporate 0.5-2% triethylamine (TEA) into your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol).[10][11] The TEA will compete with your amine for the active sites on the silica, leading to a more symmetrical peak shape.[3]

  • Solution 2: Switch to an Amine-Functionalized Column.

    • This type of column has a basic surface that minimizes interactions with basic analytes, often eliminating tailing without the need for mobile phase additives.[1][6]

  • Solution 3: Consider Reversed-Phase Chromatography.

    • If your amine is sufficiently polar, reversed-phase chromatography on a C18 column can be a good option. Using a mobile phase with a slightly basic pH (e.g., containing 0.1% TEA or ammonium hydroxide) will ensure the amine is in its neutral form, which often results in better peak shape.[5]

Problem: My compound is not eluting from the silica gel column.

  • Cause: Your basic amine may be irreversibly adsorbed onto the acidic silica gel.[14] This is common for highly basic compounds.

  • Solution 1: Increase Mobile Phase Polarity and Basicity.

    • If you are already using a basic additive, try increasing the concentration of the polar solvent (e.g., methanol in a DCM/methanol system) and the basic additive.[6] For very stubborn amines, a mobile phase of dichloromethane with 10% of a 2M ammonia in methanol solution can be effective.[12]

  • Solution 2: Use an Amine-Functionalized or Reversed-Phase Column.

    • These columns avoid the strong acid-base interactions that cause irreversible binding.[6][9]

Problem: The separation is poor, and all compounds elute too quickly after adding a basic modifier.

  • Cause: The addition of a strong base and a highly polar solvent like methanol can significantly reduce the retention of all compounds, leading to poor separation.[6][7]

  • Solution 1: Optimize the Additive Concentration.

    • Reduce the concentration of the basic additive to the minimum required to achieve good peak shape (e.g., start with 0.1% TEA).

  • Solution 2: Use a Less Polar Solvent System.

    • If possible, switch to a less polar mobile phase like hexane/ethyl acetate with a basic additive.

  • Solution 3: Use an Amine-Functionalized Column.

    • This allows for the use of less polar solvent systems without basic additives, often providing better selectivity.[6]

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine

Objective: To neutralize the acidic sites on the silica gel before running the column to improve the chromatography of basic amines.

Materials:

  • Silica gel

  • Flash column

  • Chosen solvent system (e.g., 9:1 Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare your primary elution solvent.

  • Create a deactivating solvent by adding 1-3% TEA to your chosen solvent system.[10]

  • Pack the column with silica gel using the deactivating solvent.

  • Flush the packed column with one to two column volumes of the deactivating solvent.

  • Discard the eluant. The silica gel is now deactivated.

  • Load your sample and run the column using your standard mobile phase (with or without the continued presence of TEA, depending on the compound's behavior).

Protocol 2: Method Development for Amine-Functionalized Columns

Objective: To develop an effective separation method for basic amines using an amine-functionalized column.

Materials:

  • Amine-functionalized TLC plates

  • Amine-functionalized flash column

  • Solvent systems (e.g., Hexane/Ethyl Acetate, Ethyl Acetate/Isopropanol)

  • Sample mixture

Procedure:

  • Use the amine-functionalized TLC plates to screen different solvent systems. No basic additive is needed.[6]

  • Aim for a solvent system that provides a good separation and an Rf value of 0.1-0.4 for the compound of interest.[1]

  • Once a suitable solvent system is identified on the TLC plate, transfer the method to the amine-functionalized flash column.

  • A linear gradient is often more effective than an isocratic elution. Start with a non-eluting mobile phase for a few column volumes, then run a linear gradient to your final solvent composition over approximately 10-12 column volumes.[1]

Visualizations

TroubleshootingWorkflow start Start: Purifying a Basic Amine problem What is the primary issue? start->problem tailing Peak Tailing problem->tailing Tailing no_elution No Elution / Low Recovery problem->no_elution No Elution poor_sep Poor Separation problem->poor_sep Poor Sep. solution_tailing1 Add 0.5-2% TEA to Mobile Phase tailing->solution_tailing1 solution_tailing2 Switch to Amine- Functionalized Column tailing->solution_tailing2 solution_tailing3 Use Reversed-Phase with Basic Modifier tailing->solution_tailing3 solution_noelution1 Increase % Polar Solvent & Basic Additive no_elution->solution_noelution1 solution_noelution2 Switch to Amine- Functionalized Column no_elution->solution_noelution2 solution_poorsep1 Reduce Additive Concentration poor_sep->solution_poorsep1 solution_poorsep2 Use Less Polar Solvent System poor_sep->solution_poorsep2 solution_poorsep3 Switch to Amine- Functionalized Column poor_sep->solution_poorsep3

Caption: Troubleshooting workflow for basic amine purification.

StationaryPhaseSelection start Start: Select Purification Strategy amine_properties What are the amine's properties? start->amine_properties acid_sensitive Acid Sensitive? amine_properties->acid_sensitive Sensitivity very_polar Very Polar? amine_properties->very_polar Polarity standard_case Standard Basic Amine amine_properties->standard_case Default acid_sensitive->standard_case No rec_sensitive Use Amine-Functionalized Silica (avoids acidic environment) acid_sensitive->rec_sensitive Yes very_polar->standard_case No rec_polar Use Reversed-Phase (C18) with basic mobile phase (pH > pKa) very_polar->rec_polar Yes rec_standard1 Silica Gel + Basic Additive (e.g., TEA) standard_case->rec_standard1 rec_standard2 Amine-Functionalized Silica standard_case->rec_standard2

Caption: Decision tree for selecting the stationary phase.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 1-(Piperidin-4-ylmethyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-ylmethyl)piperidine Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their activity as CCR5 antagonists, opioid receptor modulators, and acetylcholinesterase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various this compound derivatives and structurally related analogs. These datasets highlight the impact of substitutions on the piperidine (B6355638) rings and the central linker on biological potency and selectivity.

Table 1: SAR of Piperidin-4-ylidenemethyl-benzamide Derivatives as δ-Opioid Receptor Agonists [1][2]

Compound IDR¹ (Aryl Substitution)R² (Piperidine N-Substitution)R³ (Amide Substitution)δ-Opioid Receptor IC₅₀ (nM)μ/δ Selectivityκ/δ Selectivity
6a HHN(Et)₂0.8743708590
Analog 1 4-FHN(Et)₂1.2>8300>8300
Analog 2 HMeN(Et)₂0.9828009100
Analog 3 HHPyrrolidin-1-yl0.4511000>22000

Table 2: SAR of Oximino-Piperidino-Piperidine Amides as CCR5 Receptor Antagonists [3]

Compound IDR (Aryl Group)X (Oxime Ether)Amide GroupCCR5 Kᵢ (nM)M2 Kᵢ (nM)
5a 4-FluoronaphthylOEt2,6-Dimethylbenzamide581323
5c 2-FluoronaphthylOEt2,6-Dimethylbenzamide>1000-
5d NaphthylOEt2,6-Dimethylbenzamide>1000-

Table 3: SAR of 1-Benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors [4]

Compound IDR (Indanone Substitution)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE/AChE)
13e (E2020) 5,6-Dimethoxy5.771301250
Analog 4 H87.310200117
Analog 5 5-Methoxy19.88940452

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data.

Radioligand Binding Assays for Opioid Receptors[1]

These assays are performed to determine the binding affinity of the test compounds to the δ, μ, and κ opioid receptors.

  • Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human δ, μ, or κ opioid receptor.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Radioligand : [³H]Naltrindole for δ receptors, [³H]DAMGO for μ receptors, and [³H]U-69,593 for κ receptors.

  • Incubation : Test compounds, radioligand, and cell membranes are incubated at 25°C for 60 minutes.

  • Termination and Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : IC₅₀ values are determined from concentration-response curves using non-linear regression analysis.

CCR5 Receptor Binding Assay[3]

This assay measures the ability of compounds to displace a radiolabeled ligand from the CCR5 receptor.

  • Cell Line : Membranes from HEK293 cells expressing the human CCR5 receptor.

  • Radioligand : [¹²⁵I]MIP-1α.

  • Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Washing and Detection : The mixture is filtered, and the bound radioactivity is quantified using a gamma counter.

  • Analysis : Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay[4]

This colorimetric assay is based on the Ellman method.

  • Enzyme Source : Electric eel AChE or human recombinant AChE.

  • Substrate : Acetylthiocholine iodide.

  • Reagent : 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure : The enzyme is pre-incubated with the inhibitor for a specified time. The substrate is then added, and the reaction is monitored by measuring the increase in absorbance at 412 nm due to the reaction of thiocholine (B1204863) with DTNB.

  • Calculation : The percentage of inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.

Visualizations

Experimental Workflow for SAR Studies

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Derivatives start->synthesis purification Purify & Characterize synthesis->purification primary_assay Primary Assay (e.g., Binding) purification->primary_assay secondary_assay Secondary Assay (e.g., Functional) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay data_analysis Determine IC50/Ki selectivity_assay->data_analysis sar_analysis Analyze SAR data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Design New Analogs

Caption: A typical experimental workflow for SAR studies of novel compounds.

Logical Relationship of SAR in this compound Derivatives

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity core This compound piperidine1_sub Substitution on Piperidine-1 core->piperidine1_sub piperidine4_sub Substitution on Piperidine-4 core->piperidine4_sub linker_mod Modification of Methyl Linker core->linker_mod potency Altered Potency piperidine1_sub->potency selectivity Modified Selectivity piperidine1_sub->selectivity piperidine4_sub->potency piperidine4_sub->selectivity linker_mod->potency pk_properties Changed PK Properties linker_mod->pk_properties

Caption: Key structural modifications and their impact on biological activity.

References

Chirality in Action: A Comparative Analysis of (R)- and (S)-Enantiomers of Substituted Piperidines in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms in a molecule, specifically the existence of non-superimposable mirror images known as enantiomers, can have profound implications for its biological activity. This guide provides a comparative analysis of the biological activity of (R)- and (S)-enantiomers of substituted piperidines, supported by experimental data and detailed methodologies.

The piperidine (B6355638) scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2] The introduction of a chiral center into the piperidine ring or its substituents can lead to significant differences in pharmacological properties between the resulting (R)- and (S)-enantiomers.[3] These differences can manifest in various ways, including receptor binding affinity, functional activity, and pharmacokinetic profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[4]

This guide will delve into specific examples from the scientific literature to illustrate the critical role of stereochemistry in the biological activity of substituted piperidines.

Comparative Biological Activity Data

The following tables summarize the quantitative data comparing the biological activity of (R)- and (S)-enantiomers of selected substituted piperidines.

Case Study 1: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its modulation is a target for treating various neurological disorders.[5] A study on 1-(1,2-diphenylethyl)piperidine enantiomers revealed significant stereospecificity in their binding affinity to the NMDA receptor channel blocker site, labeled by [³H]MK-801.[5][6]

CompoundEnantiomerKᵢ (nM) for [³H]MK-801 Binding
1-(1,2-diphenylethyl)piperidine(S)130
(R)6500
Data sourced from a study on NMDA receptor affinities of 1-(1,2-diphenylethyl)piperidine enantiomers.[5][6]

As the data indicates, the (S)-enantiomer exhibits a 50-fold higher affinity for the NMDA receptor compared to the (R)-enantiomer, highlighting the profound impact of stereochemistry on receptor interaction.

Case Study 2: Phencyclidine (PCP) Receptor Ligands

The phencyclidine (PCP) receptor, located within the NMDA receptor channel, is another important pharmacological target. A study investigating the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines demonstrated a significant difference in their affinity for the PCP receptor.[7]

CompoundEnantiomerKᵢ (nM) for [³H]TCP Binding
cis-1-(1-phenyl-3-methylcyclohexyl)piperidine2a>10000
2b250
trans-1-(1-phenyl-3-methylcyclohexyl)piperidine1a5000
1b1200
Data from a study on the synthesis and receptor binding affinity of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Note: The specific (R) or (S) designation for 1a/b and 2a/b were not provided in the abstract.[7]

The results show a 40-fold difference in binding affinity between the cis-enantiomers, further emphasizing the importance of precise stereochemical configurations for potent receptor interaction.[7]

Case Study 3: Anti-Tuberculosis Agents

The biological activity of chiral piperidinol analogs against Mycobacterium tuberculosis has also been investigated. The minimum inhibitory concentration (MIC) was determined for the (R)- and (S)-enantiomers of various derivatives.[8]

CompoundEnantiomerMIC (µg/mL)
1-((3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol(R)1.4
1-((3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol(S)1.7
Data from a study on the discovery and biological evaluation of piperidinol analogs with anti-tuberculosis activity.[8]

In this instance, while both enantiomers exhibit potent anti-tuberculosis activity, the (R)-enantiomer of the 4-chlorophenoxy analog was slightly more active. Interestingly, the study noted that there appeared to be no consistent preference for one stereoisomer over the other across the series of tested compounds, suggesting a complex structure-activity relationship.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to generate the data presented above.

Radioligand Binding Assay for NMDA and PCP Receptors

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound (an unlabeled "cold" ligand) to compete with a radiolabeled ligand (a "hot" ligand) for binding to the target receptor in a tissue preparation (e.g., rat brain membranes). The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[9]

General Protocol:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor or [³H]TCP for the PCP receptor) and varying concentrations of the test compound.

  • Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value. The Kᵢ value is then calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Microbroth Dilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

General Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in microtiter plates.

  • Inoculum Preparation: A standardized suspension of the bacteria (e.g., Mycobacterium tuberculosis) is prepared.

  • Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions (temperature, time).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which no growth is observed.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Receptor Source (e.g., Brain Membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand ('[³H]Ligand') Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC₅₀ Determination & Kᵢ Calculation Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Enantiomer (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The presented data unequivocally demonstrates that the biological activity of substituted piperidines can be highly dependent on their stereochemistry. The differences in affinity and potency between (R)- and (S)-enantiomers underscore the importance of chiral separation and stereospecific synthesis in drug discovery and development.[10] Researchers in this field must consider the three-dimensional structure of their compounds to optimize therapeutic efficacy and minimize potential off-target effects. This guide serves as a foundational resource for understanding and evaluating the enantioselective properties of this important class of molecules.

References

Spectroscopic Cross-Validation of 1-(Piperidin-4-ylmethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-(Piperidin-4-ylmethyl)piperidine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document utilizes predicted data and compares it with experimental data from structurally similar piperidine (B6355638) derivatives. This approach offers a valuable reference for the characterization and quality control of this compound and related molecules.

Executive Summary

Spectroscopic analysis is crucial for the structural elucidation and verification of synthetic compounds in pharmaceutical research. This guide focuses on the key spectroscopic techniques for characterizing this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this compound is scarce, we present predicted spectral data and compare it against known data of related piperidine derivatives to provide a reliable analytical framework.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational modeling and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.80 - 3.00m4HH-2', H-6' (piperidin-1-yl)
~2.20 - 2.40t2H-CH₂- (methylene bridge)
~1.90 - 2.10m2HH-4 (piperidin-4-yl)
~1.60 - 1.80m4HH-2, H-6 (piperidin-4-yl, equatorial)
~1.40 - 1.60m4HH-3', H-5' (piperidin-1-yl, equatorial)
~1.20 - 1.40m4HH-3, H-5 (piperidin-4-yl, axial)
~1.00 - 1.20m4HH-3', H-5' (piperidin-1-yl, axial)
~2.5 (broad s)s1HNH (piperidin-4-yl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~60 - 65-CH₂- (methylene bridge)
~54 - 58C-2', C-6' (piperidin-1-yl)
~45 - 50C-2, C-6 (piperidin-4-yl)
~35 - 40C-4 (piperidin-4-yl)
~30 - 35C-3, C-5 (piperidin-4-yl)
~24 - 28C-3', C-5' (piperidin-1-yl)
~22 - 26C-4' (piperidin-1-yl)

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (secondary amine)
2920 - 2950StrongC-H Stretch (aliphatic)
2850 - 2880StrongC-H Stretch (aliphatic)
1440 - 1470MediumC-H Bend (methylene)
1100 - 1150MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
182[M]⁺ (Molecular Ion)
183[M+H]⁺
98[C₅H₁₀N]⁺ (Piperidin-1-ylmethyl fragment)
84[C₅H₁₀N]⁺ (Piperidin-4-yl fragment)

Comparative Spectroscopic Data of Piperidine Derivatives

To provide context for the predicted data, the following table presents experimental spectroscopic data for a related compound, 1-methyl-4-(piperidin-4-yl)piperazine. While structurally different, it shares the piperidine ring system and can offer insights into expected spectral regions.

Table 5: Experimental Data for 1-Methyl-4-(piperidin-4-yl)piperazine [1][2][3][4]

TechniqueKey Observations
¹H NMR Multiple signals in the aliphatic region (1.5 - 3.5 ppm) corresponding to the piperidine and piperazine (B1678402) ring protons. A singlet around 2.3 ppm for the N-methyl group.
¹³C NMR Signals corresponding to the carbons of the piperidine and piperazine rings, typically in the 25-65 ppm range.
IR C-H stretching bands below 3000 cm⁻¹, and C-N stretching in the 1100-1200 cm⁻¹ region.
MS (EI) Molecular ion peak and characteristic fragmentation patterns of the piperidine and piperazine rings.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.[6]

    • A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds.[6]

    • Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is utilized to simplify the spectrum.[6]

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary.[6]

    • A spectral width of approximately 220-250 ppm is set.[6]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the internal standard (TMS).[6]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, a small amount is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) [6][7]

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Data Acquisition:

    • The sample solution is introduced into the ion source, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • An electron multiplier or similar detector records the abundance of each ion.[6]

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Chemical Structure and Spectroscopic Analysis Workflow

cluster_compound Target Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_validation Cross-Validation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Validation Structure Confirmation Structure->Validation FunctionalGroups->Validation MolWeight->Validation

Caption: Workflow for the spectroscopic analysis and structural validation of this compound.

Information from Different Spectroscopic Techniques

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry center This compound nmr_info Provides detailed information on: - Carbon-hydrogen framework - Connectivity of atoms - Chemical environment of protons and carbons center->nmr_info elucidates ir_info Identifies: - Presence of N-H bonds (amine) - C-H bonds (aliphatic) - C-N bonds center->ir_info contains ms_info Determines: - Molecular weight - Elemental composition (with HRMS) - Fragmentation patterns for structural clues center->ms_info weighs

Caption: Comparison of information obtained from NMR, IR, and Mass Spectrometry for the target compound.

Predicted Mass Spectrometry Fragmentation of this compound

parent This compound m/z = 182 frag1 Piperidin-1-ylmethyl cation m/z = 98 parent:f0->frag1:f0 α-cleavage frag2 Piperidin-4-yl radical cation m/z = 84 parent:f0->frag2:f0 C-C bond cleavage

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

References

A Comparative Analysis of In Silico and Experimental Properties of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the predicted (in silico) properties of 1-(Piperidin-4-ylmethyl)piperidine against experimentally determined values of the structurally related compound, 4-benzylpiperidine (B145979). Due to the limited availability of direct experimental data for this compound, 4-benzylpiperidine serves as a practical analogue for illustrating the correlation and divergence between computational predictions and laboratory findings.

This guide summarizes key physicochemical and pharmacological properties in structured tables, outlines detailed experimental protocols for crucial property determinations, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Physicochemical Properties: A Head-to-Head Comparison

The following table contrasts the computationally predicted physicochemical properties of this compound with the available experimental data for 4-benzylpiperidine. These parameters are fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic profile.

PropertyThis compound (In Silico)4-benzylpiperidine (Experimental)
Molecular Formula C₁₁H₂₂N₂C₁₂H₁₇N
Molecular Weight 182.31 g/mol [1]175.27 g/mol [2][3][4][5]
Melting Point Not available6-7 °C[5][6][7][8][9]
Boiling Point Not available279 °C[5][6][7][8][9]
Density Not available0.997 g/mL at 25 °C[5][6][7][8][9]
pKa Not available10.58 (Predicted)[6][7][8]
LogP (XLogP3) 1.4[1]2.5[3]
Topological Polar Surface Area 15.3 Ų[1]12.0 Ų[3]
Hydrogen Bond Donor Count 1[1]1[3]
Hydrogen Bond Acceptor Count 2[1]1[3]
Rotatable Bond Count 3[1]2[3]

Potential Pharmacological Profile

While specific experimental pharmacological data for this compound is scarce, piperidine (B6355638) derivatives are known to interact with a variety of biological targets. Based on the pharmacology of the comparator, 4-benzylpiperidine, and the broader class of piperidine-containing molecules, potential activities can be inferred. 4-benzylpiperidine is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) and also functions as a weak monoamine oxidase inhibitor (MAOI)[2][7].

Pharmacological Parameter4-benzylpiperidine (Experimental)
Mechanism of Action Monoamine Releasing Agent, Monoamine Oxidase Inhibitor (MAOI)[2][7]
EC₅₀ (Dopamine Release) 109 nM[2]
EC₅₀ (Norepinephrine Release) 41.4 nM[2]
EC₅₀ (Serotonin Release) 5,246 nM[2]
IC₅₀ (MAO-A) 130 µM[2]
IC₅₀ (MAO-B) 750 µM[2]

Potential Signaling Pathways

Piperidine-containing compounds are known to modulate various signaling pathways, often by targeting G-protein coupled receptors (GPCRs) or intracellular chaperone proteins like the sigma-1 receptor. Below are visualizations of two such pathways that could be relevant for this compound.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Dissociates from IRE1 IRE1 S1R->IRE1 Modulates PERK PERK S1R->PERK Modulates ATF6 ATF6 S1R->ATF6 Modulates IP3R IP3 Receptor S1R->IP3R Stabilizes ROS ROS Regulation S1R->ROS Regulates Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) IRE1->Unfolded Protein Response (UPR) PERK->Unfolded Protein Response (UPR) ATF6->Unfolded Protein Response (UPR) Ca_Mito Mitochondrial Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Release ATP ATP Production Ca_Mito->ATP Stimulates Cellular Function Cellular Function ATP->Cellular Function Cellular Stress Cellular Stress ROS->Cellular Stress Ligand S1R Ligand (e.g., Piperidine Derivative) Ligand->S1R Binds Cell Survival / Apoptosis Cell Survival / Apoptosis Unfolded Protein Response (UPR)->Cell Survival / Apoptosis

Caption: Sigma-1 Receptor Signaling Pathway.

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein G-protein (Gαi) CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Activates JAK JAK G_protein->JAK Activates PLC PLC G_protein->PLC Activates Ligand CCL2 (Ligand) Ligand->CCR2 Binds AKT AKT PI3K->AKT MAPK MAPK/ERK Pathway AKT->MAPK STAT STAT JAK->STAT STAT->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC PKC->MAPK Cell_response Cellular Responses (Migration, Proliferation, Inflammation) MAPK->Cell_response

Caption: CCR2 Receptor Signaling Pathway.

Detailed Experimental Protocols

To facilitate the experimental validation of the in silico predictions for this compound, detailed protocols for determining key physicochemical properties are provided below.

Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of a compound, which is a critical parameter in early drug discovery.

A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) B Dispense Stock Solution into 96-well plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D Incubate with Shaking (e.g., 1-2 hours at room temperature) C->D E Filter to remove precipitate (using a filter plate) D->E F Analyze Filtrate Concentration (e.g., by LC-MS/MS or UV-Vis spectroscopy) E->F G Calculate Kinetic Solubility F->G

Caption: Experimental Workflow for Kinetic Solubility Assay.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Plate Preparation: Dispense the stock solution into a 96-well plate.

  • Addition of Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of typically ≤1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with constant shaking.

  • Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Analysis: Quantify the concentration of the compound in the filtrate using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.

  • Calculation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

A Prepare pre-saturated Octanol and Water/Buffer (pH 7.4) B Add a known amount of compound to a vial containing both phases A->B C Shake the vial vigorously to allow partitioning between the two phases B->C D Allow phases to separate (centrifugation may be required) C->D E Carefully sample both the octanol and aqueous phases D->E F Determine the concentration of the compound in each phase (e.g., by HPLC-UV) E->F G Calculate LogP = log([Compound]octanol / [Compound]aqueous) F->G

Caption: Experimental Workflow for Shake-Flask LogP Determination.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer like PBS at pH 7.4) and vice-versa by mixing them and allowing them to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of both the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vial for a sufficient period (e.g., 1-24 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound, which is crucial for understanding its ionization state at different pH values.

A Dissolve a known amount of the compound in a suitable solvent (e.g., water or water/co-solvent) C Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) A->C B Calibrate a pH meter with standard buffers B->C D Record the pH of the solution after each addition of the titrant C->D E Plot the titration curve (pH vs. volume of titrant) D->E F Determine the equivalence point(s) from the inflection point(s) of the curve E->F G Calculate the pKa from the pH at the half-equivalence point(s) F->G

Caption: Experimental Workflow for Potentiometric pKa Determination.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically purified water or a water/co-solvent mixture if the compound has low aqueous solubility.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

  • Equivalence Point Determination: Identify the equivalence point(s) as the point(s) of steepest inflection on the curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. For a diprotic base like this compound, two pKa values corresponding to the two nitrogen atoms would be expected.

References

Comparative Guide to Biological Target Validation of Novel 1-(Piperidin-4-ylmethyl)piperidine Derivatives for CCR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target validation for a novel 1-(Piperidin-4-ylmethyl)piperidine derivative, designated as Compound X, against a known C-C chemokine receptor type 2 (CCR2) antagonist. CCR2 is a G protein-coupled receptor (GPCR) that plays a significant role in the inflammatory response, making it a key target for therapeutic intervention in various diseases. The validation process involves determining the binding affinity and functional activity of the novel compound to provide a clear assessment of its potential as a therapeutic agent.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for Compound X in comparison to a reference CCR2 antagonist.

Table 1: Comparative Binding Affinity for CCR2

CompoundRadioligandKi (nM)
Compound X [125I]-CCL25.2
Reference Antagonist [125I]-CCL210.8

Table 2: Comparative Functional Activity in Cell-Based Assays

CompoundAssay TypeCell LineIC50 (nM)
Compound X Chemotaxis AssayTHP-115.7
Calcium Flux AssayHEK293-CCR212.3
Reference Antagonist Chemotaxis AssayTHP-125.4
Calcium Flux AssayHEK293-CCR220.1

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the CCR2 signaling pathway and the workflows for the key experiments.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCR2 CCR2 G_protein Gαi/o CCR2->G_protein PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Initiates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Figure 1: CCR2 Signaling Pathway

Experimental_Workflows Experimental Workflows cluster_binding Radioligand Binding Assay cluster_functional Chemotaxis Assay b_start Start b_cells Incubate CCR2-expressing cell membranes b_start->b_cells b_ligand Add [¹²⁵I]-CCL2 (Radioligand) b_cells->b_ligand b_compound Add varying concentrations of Compound X b_ligand->b_compound b_incubate Incubate to reach equilibrium b_compound->b_incubate b_filter Filter and wash to separate bound and free ligand b_incubate->b_filter b_count Quantify radioactivity b_filter->b_count b_analyze Analyze data to determine Ki b_count->b_analyze b_end End b_analyze->b_end f_start Start f_cells Place THP-1 cells in upper chamber of Transwell f_start->f_cells f_compound Add varying concentrations of Compound X to cells f_cells->f_compound f_chemoattractant Add CCL2 to lower chamber f_compound->f_chemoattractant f_incubate Incubate to allow cell migration f_chemoattractant->f_incubate f_quantify Quantify migrated cells f_incubate->f_quantify f_analyze Analyze data to determine IC₅₀ f_quantify->f_analyze f_end End f_analyze->f_end

Figure 2: Experimental Workflows

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[1][2][3]

  • Materials:

    • Cell Membranes: Membranes from a cell line overexpressing human CCR2 (e.g., HEK293-CCR2).

    • Radioligand: [125I]-labeled human CCL2.

    • Test Compound: Compound X or Reference Antagonist.

    • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1.

    • Wash Buffer: Cold Assay Buffer.

    • Filtration Plate: 96-well glass fiber filter plate.

    • Scintillation Counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • 25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).

      • 25 µL of serially diluted test compound.

      • 50 µL of [125I]-CCL2 at a final concentration of ~50 pM.

      • 100 µL of the cell membrane suspension.

    • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.[2]

    • Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[1][2]

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[1]

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value is determined from the concentration-response curve and converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Functional assays are crucial for understanding the on-target activity of a compound.[4][5][6][7][8]

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.[1]

  • Materials:

    • Cells: Human monocyte cell line (e.g., THP-1).

    • Chemoattractant: Recombinant human CCL2.

    • Test Compound: Compound X or Reference Antagonist.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Transwell Inserts: 24-well plate with 5 µm pore size inserts.

    • Fluorescence Plate Reader.

  • Procedure:

    • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 2 x 106 cells/mL.

    • Compound Pre-incubation: Incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]

    • Assay Setup:

      • Add 600 µL of assay medium containing CCL2 (at its EC50 concentration) to the lower wells of a 24-well plate.

      • Place the Transwell inserts into the wells.

      • Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]

    • Incubation: Incubate the plate for 2-3 hours at 37°C in a CO2 incubator.

    • Quantification: Remove the inserts and quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

    • Data Analysis: Plot the inhibition of cell migration against the compound concentration to determine the IC50 value.

This assay measures the inhibition of intracellular calcium mobilization following receptor activation.

  • Materials:

    • Cells: HEK293 cells stably expressing CCR2.

    • Ligand: Recombinant human CCL2.

    • Test Compound: Compound X or Reference Antagonist.

    • Calcium-sensitive dye: Fluo-4 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence Plate Reader (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Plate HEK293-CCR2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

    • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

    • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject CCL2 (at its EC50 concentration) and record the change in fluorescence over time.

    • Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. The inhibitory effect of the compound is calculated, and the IC50 value is determined from the dose-response curve.

References

A Comparative Analysis of the Physicochemical Properties of Piperidine-Based Fragments for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction, offering an efficient pathway to the identification of novel lead compounds. The piperidine (B6355638) scaffold, a ubiquitous motif in numerous approved drugs, represents a privileged structure in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] This guide provides a comparative study of the key physicochemical properties of a diverse set of piperidine-based fragments, offering researchers, scientists, and drug development professionals a comprehensive resource to inform fragment selection and optimization strategies.

This report details experimentally determined and calculated values for critical physicochemical parameters, including lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility. Furthermore, it provides detailed experimental protocols for the determination of these properties and visualizes key concepts through diagrams rendered in the DOT language.

Comparative Physicochemical Data of Piperidine-Based Fragments

The following table summarizes the key physicochemical properties of a selection of piperidine-based fragments, showcasing the impact of various substitution patterns on their drug-like characteristics. The data has been curated from various scientific publications and databases.

Fragment NameStructureMolecular Weight ( g/mol )Calculated LogP (XLogP3)pKaAqueous Solubility
Piperidine85.150.811.22Miscible
N-Methylpiperidine99.171.310.1-
N-Acetylpiperidine127.180.5--
N-Acryloylpiperidine139.191.2--
4-Hydroxypiperidine101.150.3--
4-Aminopiperidine100.16-0.2--
1-Acetyl-4-aminopiperidine142.20---
N-Benzylpiperidine175.283.1--
4-Phenylpiperidine161.252.8--
Aryl piperidine, 9f367.402.6--

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. Below are detailed protocols for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP).[4]

Protocol:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[5][6]

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound) in small, known volumes.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Determination of Kinetic Aqueous Solubility by Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][8][9]

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly above the background level of the buffer.

Visualizing Key Concepts in Piperidine-Based Fragment Discovery

To better illustrate the context and application of this comparative study, the following diagrams have been generated using the DOT language.

FBDD_Workflow cluster_Discovery Fragment-Based Drug Discovery Workflow Fragment_Library Piperidine Fragment Library Screening Biophysical/Biochemical Screening Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Physicochemical Profiling) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for fragment-based drug discovery.

M1_Signaling cluster_Pathway M1 Muscarinic Receptor Signaling Pathway Ligand Piperidine-based Agonist M1R M1 Receptor Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway of the M1 muscarinic acetylcholine (B1216132) receptor.

Caption: Examples of structural variations of the piperidine scaffold.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1-(Piperidin-4-ylmethyl)piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar piperidine (B6355638) derivatives and general best practices for chemical waste management.

Hazard Profile and Safety Precautions

Based on the hazard profiles of related piperidine compounds, this compound should be handled as a hazardous substance. Assumed hazards include:

  • Corrosivity: Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: These compounds may be harmful if ingested, inhaled, or absorbed through the skin.

  • Flammability: Piperidine derivatives can be flammable.[2]

Therefore, it is mandatory to use appropriate Personal Protective Equipment (PPE) when handling this compound, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂PubChem[3]
Molecular Weight182.31 g/mol PubChem[3]
CAS Number32470-52-3PubChem[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.[5][6]

  • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[5]

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for amine waste.[4]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

3. Storage:

  • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[4][5]

  • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[5]

4. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

  • The most common and recommended method for the disposal of this type of organic waste is high-temperature incineration in a permitted facility equipped with an afterburner and scrubber.[1][7]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a small spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Waste Neutralization (for experienced personnel only):

While specific protocols for this compound are not available, chemical neutralization is a potential treatment for amine waste. This should only be attempted by trained personnel with a thorough understanding of the chemical's reactivity. The general principle involves neutralizing the basic amine with a suitable acid. However, this process can be exothermic and requires careful control. It is highly recommended to consult with your institution's EHS department before attempting any neutralization procedures.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of this compound Waste segregate Segregate Waste in a Dedicated Container start->segregate spill Spill Occurs start->spill label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in a Cool, Ventilated Secondary Containment Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs incineration High-Temperature Incineration at a Permitted Facility contact_ehs->incineration documentation Maintain Disposal Records incineration->documentation end Disposal Complete documentation->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to these guidelines to ensure personal and environmental safety. The information provided is intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.

Immediate Safety and Hazard Information

Based on available data for its dihydrochloride (B599025) hydrate (B1144303) salt, 1-(Piperidin-4-ylmethyl)piperidine is classified as an irritant. Structurally similar compounds, like piperidine (B6355638), are known to be corrosive, flammable, and toxic.[1][2] Therefore, it is crucial to handle this compound with the assumption that it may cause serious eye irritation and potentially severe skin burns.[1][2][3]

Hazard Summary (based on this compound dihydrochloride hydrate):

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Eye IrritationGHS07 (Irritant)WarningH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye irritation or damage.[4] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended.Prevents skin contact, as the substance is expected to be harmful if absorbed through the skin and may cause skin irritation or burns.[4] Double gloving offers extra protection in case of a tear or puncture in the outer glove.
Body Protection A flame-retardant and chemical-resistant lab coat or coveralls.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Amines can have harmful vapors, and inhalation should be avoided.[4] Working in a fume hood is the primary engineering control to prevent inhalation exposure.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the compound's integrity and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Handling:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment before starting any work.[4]

    • Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should occur within the fume hood.[4]

    • PPE Inspection: Inspect all PPE for any damage before use and don fresh gloves.[4]

    • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Handling the Chemical:

    • Container Inspection: Before opening, inspect the container for any signs of damage or leaks.

    • Dispensing: Use only in a chemical fume hood.[5] Avoid generating dust or aerosols.[3] Use non-sparking tools.[3]

    • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Do not breathe dust, vapor, mist, or gas.[6]

  • Post-Handling:

    • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Label a dedicated, compatible, and leak-proof waste container as "Hazardous Waste: this compound".[7]

    • Keep this waste stream separate from other chemical wastes, especially incompatible materials.[7]

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[7]

  • Storage of Waste:

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area.[7] This area should be away from heat sources and direct sunlight.[7]

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical aid immediately.[3][6]
Skin Contact Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3]
Spill Evacuate personnel to safe areas. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A 1. Preparation - Risk Assessment - Fume Hood Check - PPE Inspection - Emergency Equipment Location B 2. Handling - Container Inspection - Dispense in Fume Hood - Avoid Contact & Inhalation A->B Proceed if Safe C 3. Post-Handling - Decontamination - Secure Storage B->C Experiment Complete E Emergency Event B->E Incident Occurs D 4. Disposal - Segregate Waste - Proper Containerization - Licensed Disposal C->D Generate Waste C->E Incident Occurs F Follow Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response E->F Activate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-ylmethyl)piperidine
Reactant of Route 2
1-(Piperidin-4-ylmethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.